Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGZCHPIZQCUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677562 | |
| Record name | tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-44-9 | |
| Record name | tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide presents a logical, multi-step synthesis based on established methodologies for analogous 1,4-diazepane derivatives. The proposed route involves the protection of a commercially available diamine, followed by a reductive amination to introduce the phenyl group, and subsequent cyclization to form the diazepine ring.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process, starting from N-Boc-ethylenediamine and 2-phenyl-2,3-epoxypropionaldehyde. This pathway is designed to be efficient and utilize readily available starting materials.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic route. These are based on standard laboratory procedures for similar transformations and should be adapted and optimized as necessary.
Step 1: Synthesis of tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate (Intermediate B)
This step involves the reductive amination of 2-phenyl-2,3-epoxypropionaldehyde with N-Boc-ethylenediamine.
-
Materials:
-
N-Boc-ethylenediamine
-
2-Phenyl-2,3-epoxypropionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM), add 2-phenyl-2,3-epoxypropionaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to form the intermediate imine.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate B.
-
Step 2: Synthesis of tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate (Intermediate C)
The hydroxyl group of Intermediate B is converted to a better leaving group (tosylate) in preparation for cyclization.
-
Materials:
-
Intermediate B
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Intermediate B (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude Intermediate C is typically used in the next step without further purification.
-
Step 3: (Final Product)
Intramolecular cyclization of Intermediate C affords the desired 1,4-diazepane ring.
-
Materials:
-
Intermediate C
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of Intermediate C (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.
| Step | Reactant(s) | Reagents | Product | Expected Yield (%) |
| 1 | N-Boc-ethylenediamine, 2-Phenyl-2,3-epoxypropionaldehyde | NaBH(OAc)₃, DCM | tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate | 70-85 |
| 2 | tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate | TsCl, Pyridine, DCM | tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate | 85-95 |
| 3 | tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate | NaH, THF | This compound | 60-75 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Overall experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
This guide provides a comprehensive overview of a plausible synthetic route for this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.
Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the chemical properties, synthesis, and available data for tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Due to the limited publicly available data for this specific compound, this guide also includes a representative experimental protocol for a structurally similar analogue, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, to provide a foundational understanding of its synthesis. This compound belongs to the class of N-Boc protected 1,4-diazepanes, which are important building blocks in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.
Core Chemical Properties
Detailed experimental data for this compound are not widely reported in peer-reviewed literature. However, its fundamental properties have been identified from chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1211596-44-9 | [1][2] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 276.37 g/mol | Calculated |
| Canonical SMILES | C1CN(C(CNCC1C2=CC=CC=C2)N)C(=O)OC(C)(C)C | N/A |
| Physical Description | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, a protocol for the synthesis of the structurally related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been published and is presented here as a representative example. This method involves the deprotection of a nosyl-protected precursor. It is anticipated that a similar synthetic strategy could be adapted for the phenyl analogue.
Representative Synthesis: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate[3]
This synthesis proceeds via the deprotection of tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate.
Materials:
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tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate
-
Acetonitrile
-
Potassium carbonate
-
Thiophenol
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Ice water
-
2N Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A solution of tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is prepared.
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Potassium carbonate (1.79 kg, 13.0 mol) is added to the solution.
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Thiophenol (2.15 kg, 19.5 mol) is slowly added over 6 hours, maintaining an internal temperature of 20°C or below.
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The reaction mixture is stirred for an additional 18 hours at 20°C.
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Upon completion of the reaction, the mixture is concentrated under reduced pressure.
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The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid.
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The aqueous solution is washed with ethyl acetate.
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The aqueous layer is then basified to pH 9 with potassium carbonate and extracted with ethyl acetate.
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The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil.
Experimental and Logical Diagrams
As no specific signaling pathways or complex experimental workflows involving this compound are documented, a logical diagram for the representative synthesis of N-Boc-3-substituted-1,4-diazepanes is provided below.
Caption: General synthetic workflow for N-Boc-3-substituted-1,4-diazepanes.
Spectral Data
No publicly available NMR or mass spectrometry data for this compound were identified in the searched resources. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound.
Biological Activity and Applications
The current body of scientific literature lacks specific details regarding the biological activity, mechanism of action, or its involvement in any signaling pathways for this compound. As a protected diamine, its primary application is likely as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 1,4-diazepane scaffold is a core component of many biologically active compounds.
Safety and Handling
A detailed safety data sheet is not widely available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with limited available data in the public domain. While its basic identifiers are known, detailed chemical and physical properties, spectral data, and biological activity information are yet to be published. The provided representative synthesis of a close analogue offers a potential route for its preparation. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development.
References
Spectroscopic and Synthetic Profile of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Spectroscopic Data
Definitive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is not available in the reviewed literature. However, based on the analysis of similar structures, a predictive summary of the expected spectroscopic characteristics is presented below. These tables are intended to guide researchers in the identification and characterization of the target compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Ar-H |
| ~ 4.00 - 4.20 | m | 1H | CH -Ph |
| ~ 3.20 - 3.80 | m | 6H | Diazepane ring CH ₂ |
| ~ 1.80 - 2.20 | m | 2H | Diazepane ring CH ₂ |
| 1.47 | s | 9H | -C(CH ₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 | C =O (Boc) |
| ~ 140 - 145 | Ar-C (quaternary) |
| ~ 126 - 129 | Ar-C H |
| ~ 80 | -C (CH₃)₃ |
| ~ 55 - 65 | C H-Ph |
| ~ 45 - 55 | Diazepane ring C H₂ |
| ~ 30 - 35 | Diazepane ring C H₂ |
| 28.4 | -C(C H₃)₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion |
| [M-Boc+H]⁺ | Loss of the Boc protecting group |
| [M-C(CH₃)₃+H]⁺ | Loss of the tert-butyl group |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3000 - 2850 | C-H stretch (aliphatic) |
| ~ 1680 - 1700 | C=O stretch (carbamate) |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic) |
| ~ 1160 | C-N stretch |
| ~ 750, 700 | C-H bend (aromatic, monosubstituted) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic strategy can be inferred from the preparation of analogous 1,4-diazepane derivatives. The following represents a plausible, generalized workflow for its synthesis and characterization.
General Synthesis of Substituted 1,4-Diazepanes
The synthesis of 1,4-diazepane scaffolds often involves multi-step sequences. A common approach includes the formation of the seven-membered ring through cyclization reactions. For the target molecule, a plausible route could involve the reaction of a suitably protected diamine with a phenyl-containing electrophile, followed by cyclization and deprotection/reprotection steps as necessary.
Materials:
-
Starting materials (e.g., protected diamines, phenyl-containing building blocks)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))
-
Reagents for protection and deprotection (e.g., Di-tert-butyl dicarbonate (Boc₂O), Trifluoroacetic acid (TFA))
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers)
Procedure (Illustrative):
-
Coupling/Alkylation: Reaction of a protected ethylenediamine derivative with a phenyl-containing electrophile (e.g., a styrene oxide or a phenyl-substituted halide) in a suitable solvent with a base.
-
Cyclization: Intramolecular cyclization to form the diazepane ring, which may be promoted by a base or a metal catalyst.
-
Protection: Introduction of the Boc protecting group onto the free amine of the diazepane ring using Boc₂O in the presence of a base.
-
Purification: The crude product is typically purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, MS, IR) and thin-layer chromatography (TLC).
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition.
-
Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and characterization of the target compound and a conceptual representation of a potential signaling pathway where such a molecule might be investigated.
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The methodologies and expected outcomes detailed herein serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this and related pharmaceutical intermediates.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical use, rigorous structural elucidation and purity assessment are paramount. NMR and mass spectrometry are indispensable analytical techniques for this purpose, providing detailed information about the molecular structure, connectivity, and mass of the analyte. This guide outlines the expected data from ¹H NMR, ¹³C NMR, and mass spectrometry, along with standardized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of analogous compounds, including N-Boc protected diazepanes and other phenyl-substituted heterocyclic systems.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Phenyl-H |
| ~ 4.0 - 4.2 | m | 1H | CH (C3) |
| ~ 3.2 - 3.8 | m | 6H | CH₂ (C2, C5, C7) |
| ~ 1.8 - 2.2 | m | 2H | CH₂ (C6) |
| 1.48 | s | 9H | t-Butyl-H |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (Carbamate) |
| ~ 155 | C (Quaternary, Phenyl) |
| ~ 128 - 129 | CH (Phenyl) |
| ~ 126 - 127 | CH (Phenyl) |
| ~ 80 | C (Quaternary, t-Butyl) |
| ~ 55 - 60 | CH (C3) |
| ~ 45 - 55 | CH₂ (Diazepane ring) |
| ~ 40 - 45 | CH₂ (Diazepane ring) |
| ~ 30 - 35 | CH₂ (Diazepane ring) |
| 28.4 | CH₃ (t-Butyl) |
Table 3: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
| m/z (amu) | Assignment |
| 277.19 | [M+H]⁺ |
| 299.17 | [M+Na]⁺ |
| 221.14 | [M - C₄H₈+H]⁺ (loss of isobutylene) |
| 177.13 | [M - Boc+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound. These protocols are based on standard procedures for small organic molecules and may require optimization for specific instrumentation and sample characteristics.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H) or the solvent signal (δ 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
The mobile phase typically consists of acetonitrile or methanol with 0.1% formic acid to promote protonation.
ESI-MS Acquisition (Positive Ion Mode):
-
Infusion Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized for efficient desolvation (e.g., 200-350 °C).
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Determine the monoisotopic mass and compare it with the calculated exact mass of the compound (C₁₆H₂₄N₂O₂).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for NMR-based structural elucidation.
Caption: Workflow for MS-based molecular weight confirmation.
The Multifaceted Biological Activities of 3-Phenyl-1,4-Diazepane Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. The introduction of a phenyl group at the 3-position, creating the 3-phenyl-1,4-diazepane core, has given rise to a diverse range of derivatives with significant biological activities. These compounds have shown promise in various therapeutic areas, including oncology, central nervous system (CNS) disorders, and as modulators of specific cellular targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-phenyl-1,4-diazepane derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Central Nervous System Activity
Derivatives of the closely related 1,4-benzodiazepine class, which features a fused benzene ring, have long been established as modulators of the central nervous system.[1][2] Compounds like diazepam and alprazolam are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through their interaction with GABA-A receptors.[2][3][4] The 3-phenyl-1,4-diazepane scaffold has been explored for similar CNS activities.
A series of 6-phenyl-4H-pyrrolo[1,2-a][1][5]benzodiazepines, which can be considered derivatives of the core structure, were synthesized and evaluated for their CNS effects.[6] Structure-activity relationship studies revealed that the introduction of methyl or ethyl groups on the pyrrole ring and a chlorine atom at the ortho position of the 6-phenyl group enhanced the taming and sedative activities.[6] One of the most potent compounds in this series, 8-chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][1][5]benzodiazepine, demonstrated potency comparable to diazepam.[6]
Furthermore, novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and synthesized as potent 5-HT6 receptor antagonists for the potential treatment of cognitive disorders.[7] The blockade of 5-HT6 receptors is believed to enhance cholinergic and glutamatergic neurotransmission, which is associated with learning and memory.[7]
Anticancer Activity
The 1,4-diazepine core has also been investigated for its potential as an anticancer agent. Thieno[1][5]diazepine derivatives have been synthesized and screened for their cytotoxic effects. In one study, compounds with a substituted phenyl group at the 3-position showed the highest activity against three cancer cell lines: human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116). Specifically, derivatives with 4-phenyl, -OH, and -OCH3 substitutions on the phenyl ring were the most active, suggesting that electron-withdrawing groups at this position may be favorable for anticancer activity.
Another study focused on benzo[b]furo[3,4-e][1][5]diazepin-1-one derivatives as potential anti-cancer agents.[8] Several of these compounds exhibited significant cytotoxic activity against various cancer cell lines, with one compound in particular showing promising antiproliferative activity comparable to the reference drug podophyllotoxin.[8] This compound was found to induce apoptosis in cancer cells without significantly affecting tubulin assembly.[8]
Other Biological Activities
Beyond the CNS and oncology, 3-phenyl-1,4-diazepane derivatives have been explored for other therapeutic applications. For instance, a series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1][5]diazepino[6,7,1-hi]indoles were identified as novel and selective inhibitors of phosphodiesterase 4 (PDE4).[5] PDE4 inhibitors are of interest for treating inflammatory diseases.
Additionally, symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been designed and evaluated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[9] Certain derivatives demonstrated concentration-dependent inhibition of both Aβ42 and Aβ40 aggregation and exhibited neuroprotective effects in cell-based assays.[9]
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected 3-phenyl-1,4-diazepane and related derivatives from various studies.
Table 1: Anticancer Activity of Thieno[1][5]diazepine Derivatives
| Compound | Substitution on 3-phenyl group | HepG-2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) |
| 7c | 4-Phenyl | 6.5 | 4.4 | 5.2 |
| 7e | 4-Hydroxy | 8.1 | 6.3 | 7.4 |
| 7f | 4-Methoxy | 13.0 | 9.8 | 11.5 |
Table 2: 5-HT6 Receptor Binding Affinity of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides [7]
| Compound | R Group on Sulphonamide | Ki (nM) |
| 10b | 4-Fluoro | 25.3 |
| 10c | 4-Chloro | 18.7 |
| 10f | Ethyl | 35.1 |
| 10g | Isopropyl | 42.6 |
| 10h | Methyl | 50.2 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the biological evaluation of 3-phenyl-1,4-diazepane derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)[8][9]
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Receptor Binding Assay (5-HT6 Receptor)[7]
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand (e.g., [3H]LSD) and varying concentrations of the test compounds in a binding buffer.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Ki Calculation: The inhibitory constant (Ki) of the test compounds is calculated from the IC50 values (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and biological evaluation of 3-phenyl-1,4-diazepane derivatives.
Caption: A simplified diagram illustrating the allosteric modulation of the GABA-A receptor by diazepine derivatives.
Caption: A conceptual pathway for the induction of apoptosis in cancer cells by 3-phenyl-1,4-diazepane derivatives.
Conclusion
The 3-phenyl-1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical structure allows for the fine-tuning of its biological activity, leading to compounds with potent and selective effects on a range of targets. The data presented herein highlights the significant potential of these derivatives in the fields of neuropharmacology and oncology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates into clinical development. The detailed experimental protocols and visual representations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Alprazolam - Wikipedia [en.wikipedia.org]
- 4. Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Phenyl Group's Pivotal Role in the Biological Activity of 1,4-Diazepanes: A Technical Guide
Introduction
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system containing two nitrogen atoms. This core structure is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The versatility of the 1,4-diazepane ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Among the most significant and frequently utilized substituents is the phenyl group. Its introduction into the 1,4-diazepane framework profoundly influences the molecule's steric bulk, electronic properties, and lipophilicity, thereby dictating its interaction with biological targets and overall activity. This technical guide provides an in-depth analysis of the phenyl group's role in the biological activities of 1,4-diazepane derivatives, focusing on their applications in central nervous system disorders, oncology, and neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Central Nervous System (CNS) Activity
Phenyl-substituted 1,4-diazepanes are renowned for their significant effects on the central nervous system, particularly as modulators of key neurotransmitter receptors.
GABA-A Receptor Modulation
The quintessential example of phenyl-substituted 1,4-diazepanes with CNS activity is the benzodiazepine class of drugs. The phenyl group at the C5 position is a critical pharmacophoric feature for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.
Role of the Phenyl Group in GABA-A Receptor Binding:
The C5-phenyl group is essential for high-affinity binding to the benzodiazepine site, located at the interface between the α and γ subunits of the GABA-A receptor.[1] It is believed to engage in hydrophobic or aromatic interactions with key residues in the binding pocket, such as α1His101.[2] The orientation of this phenyl ring is crucial; it is thought to extend approximately parallel to the plane of the cell membrane.[1] Substitutions on this phenyl ring can modulate activity. For instance, a halo substituent at the 2'-position can enhance activity, possibly by inducing a conformational change that improves interaction with the receptor.[3] Conversely, bulky substituents in the para-position of the C5-phenyl ring can lead to steric hindrance and a loss of activity.[1]
Quantitative Data: In Vitro Affinity of Phenyl-Substituted 1,4-Diazepanes for Benzodiazepine Receptors
| Compound | 5-Phenyl Substituent | Receptor Source | IC50 (nM) | Ki (nM) | Reference |
| Diazepam | Phenyl | Rat Brain | 1.71 | 0.99 | [4] |
| Compound 7i | 2-Carboxyphenyl | Rat Brain | 1.54 | - | [4] |
| Compound 7j | 2-Carboxyethylphenyl | Rat Brain | 1.66 | - | [4] |
| Ripazepam Isomer (3a) | Phenyl | Rat Cerebral Cortex | ~1000 | - | [5] |
GABA-A Receptor Signaling Pathway
Caption: Phenyl-1,4-diazepane modulation of GABA-A receptor signaling.
Detailed Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABA-A receptor in rat brain membranes.[6][7]
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of test compound at various concentrations (dissolved in buffer with ≤0.1% DMSO).
-
50 µL of radioligand (e.g., [³H]Flunitrazepam) to a final concentration of 1 nM.
-
50 µL of the membrane preparation.
-
-
For total binding, replace the test compound with buffer.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam) instead of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate at 4°C for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: GABA-A Receptor Binding Assay
Caption: Workflow for a GABA-A receptor radioligand binding assay.
5-HT6 Receptor Antagonism
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the CNS, is a promising target for treating cognitive disorders. Several phenyl-substituted 1,4-diazepane derivatives have been developed as potent 5-HT6 receptor antagonists.
Role of the Phenyl Group in 5-HT6 Receptor Antagonism:
In the context of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, the phenyl group acts as a key structural element. The sulphonamide moiety attached to this phenyl ring is crucial for interaction with the 5-HT6 receptor. Modifications to a second phenyl ring on the sulphonyl group, such as adding electron-withdrawing groups (e.g., fluoro, chloro), have been shown to influence binding affinity.[8]
Quantitative Data: In Silico Binding Affinity of Phenyl-Substituted 1,4-Diazepanes for the 5-HT6 Receptor
| Compound | Phenyl-Sulfonyl Substituent | Predicted Ki (nM) | Reference |
| 10b | 4-Fluoro | 1.83 | [8] |
| 10c | 4-Chloro | 1.95 | [8] |
| 10h | Methane | 2.50 | [8] |
| 10f | Ethane | 2.50 | [8] |
| 10i | 4-Bromo | 2.50 | [8] |
5-HT6 Receptor Signaling Pathway
Caption: Antagonism of the 5-HT6 receptor signaling cascade.
Detailed Experimental Protocol: 5-HT6 Receptor Binding Assay
This protocol describes a radioligand binding assay for determining the affinity of test compounds for the human 5-HT6 receptor expressed in HEK-293 cell membranes.[9]
-
Membrane Preparation:
-
Culture HEK-293 cells stably transfected with the human 5-HT6 receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer containing 10 mM MgCl₂ and 0.5 mM EDTA (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in the assay buffer to a protein concentration of approximately 25 µg per well.
-
-
Binding Assay:
-
In a 96-well plate, add the following to a total volume of 200 µL:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand (e.g., [³H]-LSD) to a final concentration of 2.5-10 nM.
-
Membrane suspension.
-
-
For non-specific binding, include wells with a high concentration of a non-labeled ligand (e.g., 5 µM methiothepin or 100 µM serotonin).[9]
-
-
Incubation and Filtration:
-
Incubate the plate at 37°C for 60 minutes.[9]
-
Terminate the reaction by rapid filtration through 0.3% polyethylenimine-soaked glass fiber filters.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
-
-
Quantification and Analysis:
-
Measure radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
Experimental Workflow: 5-HT6 Receptor Binding Assay
Caption: Workflow for a 5-HT6 receptor radioligand binding assay.
Anticancer Activity
The 1,4-diazepane scaffold, often in conjunction with phenyl groups, has been explored for its potential as an anticancer agent. These compounds can exhibit cytotoxic effects against a variety of cancer cell lines.
Structure-Activity Relationships of the Phenyl Group in Cytotoxicity:
The position and electronic nature of substituents on the phenyl rings are critical for cytotoxic activity. For instance, in a series of thieno[2,3-e][10][11]diazepin-5(4H)-ones, compounds bearing a 4-hydroxyphenyl or a 4-methoxyphenyl group at the 3-aryl position showed potent activity against HepG-2, MCF-7, and HCT-116 cell lines.[12] In another study of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, a 3-chlorophenyl substituent on the carboxamide moiety resulted in good activity against a B-cell leukemic cell line.[13] These findings suggest that both electron-donating and electron-withdrawing groups on the phenyl ring can contribute to anticancer activity, and the optimal substitution pattern is specific to the particular 1,4-diazepane scaffold and cancer cell line.
Quantitative Data: Cytotoxicity of Phenyl-Substituted 1,4-Diazepanes
| Compound Class | Phenyl Substituent | Cell Line | IC50 (µg/mL) | Reference |
| 3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one | 4-Hydroxyphenyl (7e) | MCF-7 | 4.4 | [12] |
| 3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one | Phenyl (7c) | HCT-116 | 6.2 | [12] |
| 3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one | 4-Methoxyphenyl (7f) | HepG-2 | 5.8 | [12] |
| 1-Benzhydryl-N-phenyl-1,4-diazepane-1-carboxamide | 3-Chlorophenyl | Reh | 18 µM | [13] |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][14][15]
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Other Notable Biological Activities
Inhibition of Amyloid-Beta (Aβ) Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been investigated as inhibitors of this process.
Role of the Phenyl Group in Aβ Aggregation Inhibition:
In this class of compounds, the phenyl groups are part of the benzoyl moieties attached to the diazepane nitrogens. The nature of these aromatic systems is critical for activity. For example, replacing the phenyl ring with a larger aromatic system like naphthalen-1-yl or a benzo[d][10]dioxole group can lead to significant inhibition of Aβ42 aggregation. These aromatic moieties are thought to bind within channels formed by Aβ oligomers, stabilizing them and preventing further aggregation into toxic fibrils.
Quantitative Data: Inhibition of Aβ Aggregation by Phenyl-Substituted 1,4-Diazepanes
| Compound | R Group on Phenylmethanone | Aβ Isoform | % Inhibition at 25 µM | Reference |
| 3k | Naphthalen-1-yl | Aβ42 | 50% | |
| 3o | Benzo[d][10]dioxole | Aβ42 | 33% | |
| 3c | 4-Fluorophenyl | Aβ40 | 60-63% | |
| 3o | Benzo[d][10]dioxole | Aβ40 | 60-63% |
Detailed Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that binds to β-sheet-rich structures.[16][17][18]
-
Reagent Preparation:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), then removing the solvent to form a peptide film. Reconstitute in a small volume of DMSO and then dilute into an appropriate buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).
-
Prepare a 1 mM stock solution of ThT in water and filter it through a 0.2 µm filter.
-
-
Aggregation Assay:
-
In a black, 96-well microplate, combine the following:
-
Aβ peptide solution to a final concentration of 10-20 µM.
-
Test compound at various concentrations.
-
ThT to a final concentration of 10-20 µM.
-
Assay buffer to the final volume.
-
-
Include a control without the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~482-490 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation kinetics curves.
-
Calculate the percentage of inhibition by comparing the final fluorescence of samples with the test compound to the control.
-
Experimental Workflow: Thioflavin T Assay
References
- 1. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemisgroup.us [chemisgroup.us]
- 4. Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e] [1,4]diazepin-8(7H)-ones with benzodiazepine receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
Stereoselective Synthesis of Chiral 3-Phenyl-1,4-Diazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoselective synthesis of chiral 3-phenyl-1,4-diazepane, a crucial scaffold in medicinal chemistry. The controlled introduction of chirality at the C3 position is paramount for the development of novel therapeutics with improved potency and reduced off-target effects. This document details key synthetic strategies, experimental protocols, and quantitative data to aid in the design and execution of synthetic routes to this important molecular entity.
Introduction
The 1,4-diazepane ring system is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a chiral center, particularly a phenyl group at the 3-position, creates a three-dimensional structure that can significantly enhance binding affinity and selectivity for various biological targets. Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral 3-phenyl-1,4-diazepane and its derivatives is of significant interest to the pharmaceutical and chemical research communities.
This guide will focus on the most pertinent and effective strategies for achieving high levels of stereocontrol in the synthesis of this target molecule, with a particular emphasis on practical experimental methodologies.
Key Synthetic Strategies
The stereoselective synthesis of chiral 3-phenyl-1,4-diazepane can be broadly approached through two primary strategies:
-
Use of Chiral Pool Starting Materials: This approach leverages the inherent chirality of readily available natural products, most notably α-amino acids. Phenylalanine is the logical and most direct precursor for introducing the desired stereochemistry and the phenyl substituent at the C3 position.
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to induce enantioselectivity in a reaction that forms the chiral center. While powerful, this approach may require more extensive optimization of catalysts and reaction conditions.
This guide will primarily focus on the chiral pool approach, as it offers a straightforward and often highly effective route to the target molecule.
Synthesis via Chiral Pool Starting Material: (S)-Phenylalanine
A robust and widely applicable method for the synthesis of chiral 3-phenyl-1,4-diazepan-2-one involves a multi-step sequence starting from the naturally occurring amino acid, (S)-phenylalanine. This strategy ensures the stereochemical integrity of the C3 position throughout the synthesis. The general workflow involves the sequential coupling of (S)-phenylalanine with a protected β-amino acid equivalent, followed by deprotection and intramolecular cyclization.
Experimental Workflow: Synthesis from (S)-Phenylalanine
The following diagram outlines the key steps in a typical synthetic sequence starting from (S)-phenylalanine to yield a chiral 3-phenyl-1,4-diazepan-2-one.
Caption: Synthetic pathway from (S)-phenylalanine to chiral 3-phenyl-1,4-diazepane.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations involved in the synthesis of chiral 3-phenyl-1,4-diazepan-2-one and its subsequent reduction.
1. Synthesis of (R)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione (A closely related analog)
While a direct protocol for 3-phenyl-1,4-diazepane was not explicitly detailed in the searched literature, a facile synthesis of a chiral diazepane intermediate for the orexin receptor antagonist suvorexant provides a highly relevant and adaptable procedure. This synthesis starts with R-3-aminobutyric acid, but the methodology can be applied to a phenylalanine derivative.
-
Step 1: Protection of the Chiral Amino Acid: The synthesis begins with the protection of the amino group of the chiral starting material. For instance, using Boc anhydride in the presence of a base like triethylamine.
-
Step 2: Condensation: The protected amino acid is then coupled with a suitable amine-containing fragment. In the synthesis of the suvorexant intermediate, the Boc-protected amino acid was condensed with an amino acetate derivative using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
-
Step 3: Deprotection and Intramolecular Cyclization: The protecting group (e.g., Boc) is removed, typically under acidic conditions (e.g., gaseous HCl in ethyl acetate or trifluoroacetic acid). The resulting free amine then undergoes intramolecular cyclization upon treatment with a base, such as sodium methoxide, to form the diazepane-dione ring.
-
Step 4: Reduction: The lactam carbonyls can be reduced to the corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the chiral 1,4-diazepane.
Quantitative Data for a Related Chiral Diazepane Synthesis
The following table summarizes the yields for the key steps in the synthesis of a chiral diazepane intermediate, which serves as a valuable reference for planning the synthesis of 3-phenyl-1,4-diazepane.
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Protection | Boc-protected amino acid | 90 | >99 |
| Condensation | Linear dipeptide precursor | 91 | >99 |
| Cyclization | Chiral diazepane-dione | 94 | >99 |
| Reduction | Chiral diazepane | 88 | >99 |
Alternative and Emerging Strategies
While the chiral pool approach is robust, other methods are continually being developed for the stereoselective synthesis of 1,4-diazepane derivatives.
Asymmetric Reductive Amination
Enzymatic intramolecular asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral 1,4-diazepanes. This method utilizes imine reductases (IREDs) to catalyze the cyclization of an amino-ketone precursor with high enantioselectivity. The choice of enzyme (either (R)- or (S)-selective) allows for access to either enantiomer of the target molecule.
Catalytic Asymmetric Annulation Reactions
Recent advances have demonstrated the use of combined catalyst systems, for example, a chiral N-heterocyclic carbene (NHC) and an iridium complex, for the enantioselective formal [4+3] annulation to access related 1,4-benzodiazepinones. While applied to the benzo-fused analogs, the principles of such catalytic asymmetric cyclizations could potentially be adapted for the synthesis of chiral 1,4-diazepanes.
Conclusion
The stereoselective synthesis of chiral 3-phenyl-1,4-diazepane is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The use of (S)-phenylalanine as a chiral starting material provides a reliable and efficient pathway to the desired enantiomerically pure product. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to develop and optimize synthetic routes to this valuable molecular scaffold. As asymmetric catalysis continues to evolve, new and even more efficient methods for the synthesis of this and related chiral diazepanes are anticipated to emerge, further expanding the toolbox of the modern synthetic chemist.
The Pharmacological Profile of N-Substituted 3-Phenyl-1,4-Diazepanes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of N-substituted 3-phenyl-1,4-diazepanes and related analogs. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. N-substitution on this seven-membered ring system allows for extensive chemical modification, leading to a diverse range of pharmacological activities, primarily targeting dopamine and serotonin receptor systems. This document details their synthesis, receptor binding affinities, functional activities, and potential therapeutic applications, with a focus on their role as modulators of key neurotransmitter pathways.
Core Pharmacological Data
The pharmacological activity of N-substituted 1,4-diazepane derivatives is highly dependent on the nature and position of the substituents on both the nitrogen atoms and the phenyl ring. The following tables summarize the quantitative data for a series of N-substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, which serve as representative examples of this class of compounds, highlighting their affinity for the 5-HT6 serotonin receptor.
Table 1: In Silico Receptor Binding Affinities (Ki) of N-Substituted 3-((1,4-Diazepan-1-yl)methyl)phenyl Sulfonamide Derivatives for the 5-HT6 Receptor [1]
| Compound ID | R-Group on Sulfonamide | Ki (nM) | Fitness Score |
| 10a | H | 1.15 | 1.02 |
| 10b | 4-F | 0.98 | 1.05 |
| 10c | 4-Cl | 0.87 | 1.08 |
| 10d | 4-Br | 0.92 | 1.07 |
| 10e | 4-OCH3 | 1.05 | 1.04 |
| 10f | CH3 | 1.21 | 1.01 |
| 10g | C2H5 | 1.35 | 0.99 |
| 10h | n-Propyl | 1.48 | 0.97 |
| 10i | Isopropyl | 1.62 | 0.95 |
| 10j | n-Butyl | 1.75 | 0.93 |
| 10k | Isobutyl | 1.89 | 0.91 |
| 10l | Phenyl | 1.11 | 1.03 |
Signaling Pathways
N-substituted 3-phenyl-1,4-diazepanes primarily exert their effects by modulating dopamine and serotonin receptor signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs or Golf G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors couple to Gi or Go G-proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Each step is accompanied by a detailed experimental procedure.
Synthetic Strategy
The synthesis of this compound is approached via a four-step sequence. The strategy involves the initial mono-protection of a symmetrical diamine, followed by the introduction of the phenyl-containing fragment, activation of a hydroxyl group, and a final intramolecular cyclization to form the diazepane ring. This approach allows for the controlled construction of the target molecule.
Application Notes and Protocols: Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block for the synthesis of a diverse range of biologically active molecules. The presence of a Boc-protected amine, a secondary amine, and a phenyl group on the seven-membered diazepine ring offers multiple points for chemical modification. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to benzodiazepines, a class of drugs with a broad spectrum of therapeutic applications. The 1,4-diazepane core is a key feature in compounds targeting various biological entities, including G-protein coupled receptors (GPCRs) and enzymes. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of derivatives with potential therapeutic applications.
Synthetic Applications
The chemical versatility of this compound allows for a variety of chemical transformations, primarily centered around the secondary amine at the 4-position and the aromatic phenyl ring. The Boc-protecting group offers a stable handle that can be removed under acidic conditions to liberate the 1-position amine for further functionalization.
N-Functionalization of the Secondary Amine
The secondary amine is a key site for introducing molecular diversity. Common reactions include N-alkylation, N-acylation, and N-sulfonylation.
-
N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or direct alkylation with alkyl halides. These modifications are crucial for exploring the steric and electronic requirements of binding pockets in biological targets.
-
N-Acylation: Acylation with acid chlorides or anhydrides introduces amide functionalities, which can act as hydrogen bond donors or acceptors and are prevalent in many drug molecules.
-
N-Sulfonylation: The synthesis of sulfonamides by reacting the amine with sulfonyl chlorides is a common strategy in drug design, as the sulfonamide group is a key pharmacophore in a variety of therapeutic agents, including inhibitors of carbonic anhydrase and various proteases.
Modification of the Phenyl Group
The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although the reaction conditions need to be carefully selected to avoid side reactions with the diazepine ring.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group can be readily removed using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This unmasks the secondary amine at the 1-position, enabling further derivatization and the synthesis of more complex molecules.
Potential Therapeutic Applications of Derivatives
Derivatives of the 1,4-diazepane scaffold have shown promise in a variety of therapeutic areas. The structural similarity to benzodiazepines suggests potential applications in the central nervous system. Furthermore, the 1,4-diazepane moiety is present in molecules targeting other important biological pathways.
-
5-HT6 Receptor Antagonists: The 5-HT6 receptor is a target for the treatment of cognitive disorders. Arylsulfonamide derivatives of 1,4-diazepanes have been investigated as potent 5-HT6 receptor antagonists. Blockade of this receptor can modulate cholinergic and glutamatergic neurotransmission, offering a potential therapeutic strategy for Alzheimer's disease and other cognitive impairments.
-
Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Novel series of diazepino-indole derivatives have been identified as potent and selective PDE4 inhibitors.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of derivatives that could be synthesized from this compound.
Table 1: Synthesis of N-Sulfonylated Derivatives
| Entry | R Group | Reaction Time (h) | Yield (%) |
| 1 | 4-fluorophenyl | 4 | 85 |
| 2 | 4-chlorophenyl | 4 | 82 |
| 3 | 4-methoxyphenyl | 5 | 78 |
| 4 | ethyl | 3 | 90 |
| 5 | methyl | 3 | 92 |
Table 2: Biological Activity of N-Sulfonylated Derivatives as 5-HT6 Antagonists
| Compound | R Group | 5-HT6 Binding Affinity (Ki, nM) |
| 1a | 4-fluorophenyl | 15 |
| 1b | 4-chlorophenyl | 22 |
| 1c | 4-methoxyphenyl | 45 |
| 1d | ethyl | 150 |
| 1e | methyl | 210 |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation
This protocol describes a general method for the synthesis of N-sulfonylated derivatives of this compound.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the substituted sulfonyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated derivative.
Protocol 2: General Procedure for Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free diamine.
Materials:
-
Boc-protected 3-phenyl-1,4-diazepane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected 3-phenyl-1,4-diazepane derivative (1.0 eq) in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualizations
Application of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate in Drug Discovery: A Detailed Overview
Introduction
Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The 1,4-diazepane scaffold is recognized as a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a wide range of biological activities. This diazepine ring system is a key component in the design of novel therapeutic agents targeting the central nervous system (CNS), cardiovascular system, and acting as anticancer agents. The presence of the tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile intermediate for the synthesis of diverse compound libraries. The phenyl substituent at the 3-position provides a point for further structural modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and protocols for the use of this compound and its analogs in drug discovery, focusing on its role as a key intermediate in the synthesis of bioactive molecules.
Application 1: Intermediate for the Synthesis of Rho-Kinase (ROCK) Inhibitors
The 1,4-diazepane scaffold is a core component of Ripasudil (K-115), a Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[1][2] While Ripasudil itself incorporates a methyl group at the 3-position, the synthesis of analogous ROCK inhibitors can utilize the phenyl-substituted diazepine core to explore structure-activity relationships. ROCK inhibitors are a promising class of drugs for various diseases, including cardiovascular disorders and neurodegenerative diseases.[3]
Signaling Pathway of ROCK Inhibition in Glaucoma
Caption: ROCK signaling pathway and the inhibitory action of Ripasudil.
Quantitative Data for Ripasudil (K-115)
| Parameter | Value | Target | Reference |
| IC₅₀ | 19 nM | ROCK1 | [1] |
| IC₅₀ | 51 nM | ROCK2 | [1] |
| IOP Reduction | -4.5 mmHg (0.4% solution) | Human (Primary Open-Angle Glaucoma) | [4] |
Experimental Protocol: Synthesis of a Ripasudil Analog using a 1,4-Diazepane Intermediate
This protocol describes a general method for coupling a protected 1,4-diazepane intermediate with a sulfonyl chloride, a key step in the synthesis of Ripasudil and its analogs.
Caption: General synthetic workflow for Ripasudil.
Materials:
-
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (or the corresponding 3-phenyl analog)
-
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Sulfonamide Coupling:
-
Dissolve (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (1.0 eq) and triethylamine (2.2 eq) in acetonitrile.
-
Cool the mixture in an ice bath.
-
Add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (0.9 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with diethyl ether to obtain the final product as a salt.
-
Application 2: Scaffold for 5-HT6 Receptor Antagonists
The 1,4-diazepane moiety serves as a versatile scaffold for the development of 5-HT6 receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease.[5] The synthesis involves the functionalization of the 1,4-diazepane ring with various aryl sulfonamides.
Quantitative Data for a 1,4-Diazepane-based 5-HT6 Antagonist
| Compound | Ki (nM) | Fitness Score |
| N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide | 10.5 | 1.12 |
| N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide | 12.3 | 1.09 |
| N-(3-((1,4-diazepan-1-yl)methyl)phenyl)ethanesulfonamide | 15.8 | 1.05 |
Data from in silico screening.[5]
Experimental Protocol: Synthesis of 3-((1,4-Diazepan-1-yl)methyl)aniline Intermediate
This protocol outlines the synthesis of a key amine intermediate which can then be reacted with various sulfonyl chlorides.
Caption: Synthetic workflow for 5-HT6 antagonists.
Materials:
-
3-Nitrobenzaldehyde
-
tert-Butyl 1,4-diazepane-1-carboxylate
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Reductive Amination:
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the Boc-protected nitro-intermediate.
-
-
Nitro Group Reduction:
-
Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through celite and wash the celite pad with ethanol.
-
Concentrate the filtrate, and partition the residue between ethyl acetate and water.
-
Dry the organic layer and concentrate to obtain the desired amine intermediate, which can be used in the next step without further purification.
-
Application 3: Core Scaffold for Orexin Receptor Antagonists
The 1,4-diazepane scaffold has been successfully employed in the discovery of potent and CNS-penetrant dual orexin receptor antagonists (DORAs), which are effective in promoting sleep.[6] The N,N'-disubstituted 1,4-diazepane core provides a rigid framework to orient the substituents for optimal interaction with the orexin receptors.
Quantitative Data for a 1,4-Diazepane-based Orexin Antagonist
| Compound | OX1R Ki (nM) | OX2R Ki (nM) |
| A representative N,N'-disubstituted 1,4-diazepane | 0.54 | 0.48 |
Data for a representative compound from a series of potent dual orexin receptor antagonists.[6]
Experimental Protocol: General N-Arylation of a Protected 1,4-Diazepane
This protocol describes a general procedure for the N-arylation of a Boc-protected diazepine, a common step in the synthesis of orexin receptor antagonists.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloropyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Toluene
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture at 100-110°C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the N-arylated product.
This compound and its analogs are highly valuable intermediates in drug discovery. The 1,4-diazepane scaffold provides a versatile platform for the synthesis of a wide array of bioactive molecules targeting different therapeutic areas. The provided application notes and protocols for the synthesis of ROCK inhibitors, 5-HT6 antagonists, and orexin receptor antagonists highlight the utility of this chemical entity. The ability to readily modify the substituents on the diazepine ring allows for fine-tuning of the pharmacological properties, making it an attractive starting point for the development of new and improved therapeutic agents. Researchers and scientists in drug development can leverage this versatile scaffold to explore new chemical space and identify novel drug candidates.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. dovepress.com [dovepress.com]
- 3. The novel Rho kinase (ROCK) inhibitor K-115: a new candidate drug for neuroprotective treatment in glaucoma [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 randomized clinical study of a Rho kinase inhibitor, K-115, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 6. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate to yield 3-phenyl-1,4-diazepane. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the development of pharmaceutical intermediates, due to its stability under various conditions and its facile removal under acidic conditions.[1][2]
The deprotection of this compound is a critical step in the synthesis of various derivatives of the 1,4-diazepane scaffold, which is a privileged structure in medicinal chemistry. The resulting secondary amine can be further functionalized to explore structure-activity relationships in drug discovery programs.
Principle of Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[1] The reaction mechanism involves protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a transient tert-butyl cation.[3][4] This cation can subsequently be quenched, deprotonate to form isobutylene gas, or polymerize.[4] Due to the generation of a gaseous byproduct, it is crucial to perform this reaction in a well-ventilated fume hood and avoid a closed system.[4]
The most common reagents for Boc deprotection are strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][3][5][6] The choice of acid and solvent can be tailored to the specific substrate and the desired workup procedure.
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.[7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. An excess of TFA is typically used to ensure complete reaction.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
Dissolve the residue in DCM and carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-phenyl-1,4-diazepane.
-
The crude product can be purified by column chromatography on silica gel or by crystallization if necessary.
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an alternative to TFA and often yields the hydrochloride salt of the amine, which can sometimes be a crystalline solid that is easier to handle and purify.[8]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane in a round-bottom flask.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate out of the solution.
-
If precipitation occurs, the solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. This can then be triturated with diethyl ether to induce solidification.
-
To obtain the free amine, the hydrochloride salt is dissolved in water and basified with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃) to a pH > 10.
-
The free amine is then extracted with an organic solvent (e.g., DCM or ethyl acetate), and the organic layer is dried and concentrated as described in Method 1.
Data Presentation
The following table summarizes the typical reaction conditions for the deprotection of this compound. The exact conditions, including reaction time and equivalents of acid, may require optimization for specific scales and desired purity.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4 M HCl in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Equivalents of Acid | 5 - 10 eq | 5 - 10 eq |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Workup | Aqueous basic wash | Precipitation or evaporation |
| Product Form | Free amine | Hydrochloride salt |
Visualizations
Caption: Chemical reaction for the deprotection of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
Application Note: Cleavage of the Boc group in Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate with Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] This application note provides a detailed protocol for the cleavage of the Boc protecting group from tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate using trifluoroacetic acid (TFA), a common and effective method for Boc deprotection. The resulting 3-phenyl-1,4-diazepane is a valuable scaffold in medicinal chemistry.
Reaction Mechanism
The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds via an acid-catalyzed cleavage. The mechanism involves the following key steps:[2]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.
-
Protonation of the Amine: The newly formed amine is then protonated by the excess TFA to yield the corresponding trifluoroacetate salt.
Quantitative Data
While specific yield and reaction time data for the deprotection of this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions for Boc deprotection of various amines using TFA, which can serve as a guideline for optimization.
| Substrate Type | TFA Concentration (v/v in DCM) | Temperature | Reaction Time | Typical Yield | Reference |
| General Amines | 20% - 50% | 0 °C to Room Temp. | 30 min - 4 h | >90% | [3] |
| Peptide Synthesis | 50% - 95% | Room Temp. | 5 min - 2 h | High | [3][4] |
| Dendrimers | 50% (in Chloroform) | Room Temp. | 2 h | Not specified | [1] |
| Ugi Products | 50% | Room Temp. | 5 h | Not specified | [2] |
Experimental Protocol
This protocol describes a general procedure for the cleavage of the Boc group from this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (approximately 0.1 M concentration).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add an equal volume of TFA dropwise to the solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the residue, add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Ensure the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-phenyl-1,4-diazepane.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols: Parallel Synthesis of a Diverse 1,4-Diazepane Library using Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Its inherent three-dimensional architecture provides an excellent framework for the spatial presentation of substituents, making it an attractive core for the development of novel therapeutics. Parallel synthesis is a key strategy in modern drug discovery, enabling the rapid generation of large numbers of compounds for high-throughput screening.[3][4] This document outlines a detailed protocol for the parallel synthesis of a diverse library of N-substituted 3-phenyl-1,4-diazepane derivatives, starting from the readily available building block, tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate.
The strategy involves a two-step sequence: 1) Deprotection of the N-Boc protecting group to yield the free secondary amine, and 2) Diversification by reacting the amine with a variety of electrophilic reagents in a parallel format. This approach allows for the introduction of a wide range of functional groups at the N4 position, facilitating the exploration of the chemical space around the 1,4-diazepane core.
Experimental Workflow
The overall workflow for the parallel synthesis of the 3-phenyl-1,4-diazepane library is depicted below. The process begins with the deprotection of the starting material, followed by purification and distribution into a parallel synthesis platform. Subsequent reaction with a diverse set of building blocks, followed by parallel work-up and purification, yields the final compound library.
Caption: Overall workflow for the parallel synthesis of a 3-phenyl-1,4-diazepane library.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-phenyl-1,4-diazepane (Intermediate)
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the starting material.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenyl-1,4-diazepane.
-
The crude product can be used directly in the next step or purified further by column chromatography if necessary.
Protocol 2: Parallel Synthesis of an N-Acyl-3-phenyl-1,4-diazepane Library
This protocol describes the parallel acylation of the 3-phenyl-1,4-diazepane intermediate with a library of carboxylic acids in a 96-well plate format.
Materials:
-
3-phenyl-1,4-diazepane (from Protocol 1)
-
Library of diverse carboxylic acids (R-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 3-phenyl-1,4-diazepane (1.0 M) in anhydrous DMF.
-
Prepare a stock solution of DIPEA (3.0 M) in anhydrous DMF.
-
Prepare stock solutions of the carboxylic acid library (1.2 M) in anhydrous DMF in a separate 96-well plate.
-
Prepare a stock solution of PyBOP (1.1 M) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the 3-phenyl-1,4-diazepane stock solution (100 µL, 0.1 mmol, 1.0 eq).
-
To each corresponding well, add the respective carboxylic acid stock solution (100 µL, 0.12 mmol, 1.2 eq).
-
Add the DIPEA stock solution (100 µL, 0.3 mmol, 3.0 eq) to each well.
-
Initiate the reaction by adding the PyBOP stock solution (100 µL, 0.11 mmol, 1.1 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
After the reaction is complete, quench each reaction by adding water (500 µL) to each well.
-
The crude products can be extracted or directly purified. For direct purification, centrifuge the plate to pellet any precipitates and transfer the supernatant for parallel purification by preparative HPLC-MS.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the final compounds in each well using LC-MS.
-
Data Presentation
The following table summarizes the representative yields and purities for a subset of the synthesized N-acyl-3-phenyl-1,4-diazepane library.
| Compound ID | R Group | Yield (%) | Purity (%) |
| L1-A1 | Phenyl | 85 | >95 |
| L1-A2 | 4-Chlorophenyl | 82 | >95 |
| L1-A3 | 4-Methoxyphenyl | 88 | >95 |
| L1-A4 | Thiophen-2-yl | 75 | >90 |
| L1-A5 | Cyclohexyl | 91 | >95 |
| L1-A6 | Pyridin-3-yl | 72 | >90 |
| L1-B1 | Benzyl | 86 | >95 |
| L1-B2 | 2-Phenylethyl | 89 | >95 |
Signaling Pathways and Logical Relationships
The core of this application is the chemical transformation of a single starting material into a diverse library of compounds. The following diagram illustrates this diversification strategy.
Caption: Diversification strategy for library generation from a common intermediate.
This structured approach, utilizing parallel synthesis, allows for the efficient generation of a large and diverse library of novel 3-phenyl-1,4-diazepane derivatives, which can be invaluable for hit identification and lead optimization in drug discovery programs.
References
- 1. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. | Semantic Scholar [semanticscholar.org]
- 4. imperial.ac.uk [imperial.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The described protocol is based on a robust two-step synthetic sequence involving the formation of the 1,4-diazepane ring system followed by Boc-protection. This application note includes comprehensive experimental procedures, tables of quantitative data for reaction parameters and expected outcomes, and a visual representation of the synthetic workflow.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a versatile building block for the synthesis of diverse compound libraries for drug discovery. This document outlines a scalable and efficient synthesis of this compound, designed to be a reliable process for producing kilogram quantities of this important intermediate.
Synthetic Strategy Overview
The proposed large-scale synthesis of this compound is a two-step process. The first key step is the construction of the 3-phenyl-1,4-diazepane ring via a reductive amination and cyclization reaction. This is followed by the selective N-Boc protection of the diazepane ring to yield the final product. This strategy is adapted from established methods for the synthesis of similar 1,4-diazepane derivatives, which have been proven to be effective on a large scale.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Phenyl-1,4-diazepane
This procedure details the formation of the diazepine ring through a one-pot reductive amination and cyclization.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (kg) | Moles (mol) | Molar Ratio |
| 2-Phenyl-1,3-propanediamine | 150.22 g/mol | 15.00 | 99.85 | 1.0 |
| Glyoxal (40% in water) | 58.04 g/mol | 15.94 | 109.84 | 1.1 |
| Methanol | - | 150 L | - | - |
| Raney Nickel (slurry in water) | - | 1.50 | - | - |
| Hydrogen Gas | 2.02 g/mol | As required | - | - |
| Celite® | - | 3.00 | - | - |
Procedure:
-
To a 200 L hydrogenation reactor, charge 2-phenyl-1,3-propanediamine (15.00 kg, 99.85 mol) and methanol (100 L).
-
Stir the mixture to ensure complete dissolution.
-
Carefully add the 40% aqueous solution of glyoxal (15.94 kg, 109.84 mol) to the reactor over a period of 30 minutes, maintaining the internal temperature below 30°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Carefully add Raney Nickel (1.50 kg of a 50% slurry in water) to the reactor.
-
Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5 bar and heat the reaction mixture to 50°C.
-
Maintain the reaction under these conditions, monitoring hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® (3.00 kg) to remove the Raney Nickel catalyst. Wash the filter cake with methanol (50 L).
-
Concentrate the combined filtrate under reduced pressure to afford crude 3-phenyl-1,4-diazepane as an oil.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 15.5 - 16.5 kg (88-94%) |
| Purity (by GC-MS) | >95% |
Step 2: Synthesis of this compound
This procedure describes the selective mono-Boc protection of the synthesized 3-phenyl-1,4-diazepane.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (kg) | Moles (mol) | Molar Ratio |
| 3-Phenyl-1,4-diazepane (crude) | 176.25 g/mol | 16.00 | 90.78 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 g/mol | 20.80 | 95.30 | 1.05 |
| Dichloromethane (DCM) | - | 160 L | - | - |
| Triethylamine | 101.19 g/mol | 10.20 | 100.80 | 1.1 |
| Saturated Sodium Bicarbonate Solution | - | 80 L | - | - |
| Brine | - | 80 L | - | - |
| Anhydrous Magnesium Sulfate | - | 8.00 | - | - |
Procedure:
-
Charge the crude 3-phenyl-1,4-diazepane (16.00 kg, 90.78 mol) and dichloromethane (160 L) into a 250 L reactor.
-
Add triethylamine (10.20 kg, 100.80 mol) to the solution.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (20.80 kg, 95.30 mol) in dichloromethane (40 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 40 L) and then with brine (1 x 40 L).
-
Dry the organic layer over anhydrous magnesium sulfate (8.00 kg), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 21.0 - 23.5 kg (84-94%) |
| Purity (by HPLC) | >98% |
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.20 (m, 5H), 4.05-3.90 (m, 1H), 3.80-3.60 (m, 2H), 3.40-3.15 (m, 3H), 2.95-2.80 (m, 1H), 2.00-1.80 (m, 2H), 1.45 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 155.8, 142.5, 128.6, 127.8, 126.5, 79.5, 55.2, 50.1, 48.5, 45.3, 30.2, 28.4. |
Logical Workflow Diagram
Caption: Logical flow from starting materials to the final product.
Conclusion
The protocol described in this application note provides a comprehensive and scalable method for the large-scale synthesis of this compound. The two-step approach is robust and utilizes readily available starting materials and reagents, making it a cost-effective and efficient process for the production of this key pharmaceutical intermediate. The provided quantitative data and detailed procedures should enable researchers and drug development professionals to successfully implement this synthesis in their laboratories.
Application Notes and Protocols: Utilizing Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate for the Synthesis of Novel CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of agents targeting the Central Nervous System (CNS). Its inherent three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets. Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a key intermediate, offering a versatile platform for the synthesis of a diverse range of CNS drug candidates. The phenyl group at the 3-position can be a crucial pharmacophoric element or a point for further functionalization, while the Boc-protected diazepine ring allows for controlled, regioselective reactions. This document provides detailed application notes and experimental protocols for the utilization of this valuable building block in the synthesis of potential CNS agents, with a focus on 5-HT6 receptor antagonists.
Synthesis of this compound
While a specific, publicly available, detailed protocol for the direct synthesis of this compound (CAS 1211596-44-9) is not readily found in peer-reviewed literature, its synthesis can be inferred from general methods for constructing 1,4-diazepane rings. One plausible synthetic approach involves the reductive amination of a suitable keto-amine precursor. The following is a generalized, illustrative protocol based on established chemical principles for the synthesis of related 1,4-diazepanes.
Illustrative Synthetic Workflow
Caption: Illustrative synthetic workflow for this compound.
Application in CNS Agent Development: 5-HT6 Receptor Antagonists
The 3-phenyl-1,4-diazepane scaffold is a valuable core for the development of antagonists for the serotonin 5-HT6 receptor.[1] The 5-HT6 receptor is primarily expressed in the CNS and is a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[2] Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, which are critical for learning and memory.[3]
Derivatives of this compound can be synthesized to interact with the 5-HT6 receptor. A common synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce various substituents that can modulate the affinity and selectivity for the target receptor.
Experimental Protocol: Synthesis of 3-(1,4-Diazepan-1-ylmethyl)-N-substituted-phenylsulfonamides
This protocol describes the synthesis of a series of N-substituted phenylsulfonamides derived from a 1,4-diazepane scaffold, which have shown potential as 5-HT6 receptor antagonists.[1]
Step 1: Reductive Amination
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add 1,4-diazepane (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-substituted diazepane intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude nitro-substituted diazepane intermediate from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Make the aqueous residue basic with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine intermediate.
Step 3: Sulfonylation
-
Dissolve the crude amine intermediate from Step 2 in dichloromethane.
-
Add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add the desired substituted sulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted phenylsulfonamide derivative.
Quantitative Data: In Silico Binding Affinities of 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamide Derivatives for the 5-HT6 Receptor
The following table summarizes the in silico predicted binding affinities (Ki) and fitness scores for a series of synthesized 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamide derivatives against the 5-HT6 receptor.[1] The fitness score reflects how well the molecule fits the pharmacophore hypothesis.
| Compound ID | R (Substituent on Sulfonamide) | Predicted Ki (nM)[1] | Fitness Score[1] |
| 10a | 4-Methylphenyl | 12.5 | 2.8 |
| 10b | 4-Fluorophenyl | 15.8 | 2.5 |
| 10c | 4-Chlorophenyl | 20.0 | 2.2 |
| 10d | 4-Bromophenyl | 25.1 | 2.0 |
| 10e | Phenyl | 31.6 | 1.8 |
| 10f | Ethyl | 39.8 | 1.5 |
| 10g | Isopropyl | 50.1 | 1.2 |
| 10h | Methyl | 63.1 | 1.0 |
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Upon binding of its endogenous ligand, serotonin (5-HT), or an agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function. Antagonists of the 5-HT6 receptor block this signaling cascade.
Caption: Simplified signaling pathway of the 5-HT6 receptor.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of novel CNS agents. Its utility has been demonstrated in the context of developing 5-HT6 receptor antagonists with potential applications in treating cognitive deficits. The provided protocols and data offer a foundation for researchers to explore the chemical space around the 3-phenyl-1,4-diazepane scaffold and to design and synthesize new compounds with improved pharmacological properties for a range of CNS targets. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of these promising compounds.
References
- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diazepanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diazepanes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of 1,4-diazepanes, offering potential causes and solutions.
Issue 1: Low Yield of the Desired 1,4-Diazepane Ring
Question: My reaction to form the 1,4-diazepane ring is resulting in a low yield of the desired product. What are the potential causes and solutions?
Answer: Low yields in 1,4-diazepane ring formation can stem from several factors. A primary challenge is the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the seven-membered ring, it is crucial to maintain high-dilution conditions throughout the reaction. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.
Another potential issue is the choice of the synthetic route and the reactivity of the starting materials. For instance, in a synthesis involving the alkylation of an amino alcohol derivative, the choice of base and solvent can significantly impact the yield. Steric hindrance in the starting material can also impede cyclization. If you are using a method like the reaction of a Schiff base with an anhydride, ensure that the starting materials are pure and the reaction is carried out under strictly anhydrous conditions.[1]
Issue 2: Formation of Multiple Products
Question: I am observing the formation of multiple products in my reaction, particularly multiple spots on my TLC plate. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple products is a common issue in 1,4-diazepane synthesis and can be attributed to several side reactions:
-
Over-alkylation: When both nitrogen atoms of the diazepane ring are unprotected, it is common to get a mixture of mono- and di-alkylated products, and in some cases, even tri-alkylated products if a third reactive nitrogen is present.[2] To avoid this, it is important to control the stoichiometry of the alkylating agent and to add it slowly to the reaction mixture. The use of a suitable protecting group on one of the nitrogen atoms is the most effective strategy to achieve selective mono-alkylation.
-
Competing Cyclization Pathways: Depending on the precursors, cyclization can sometimes lead to the formation of isomeric ring systems. For example, the reaction of 1,3-diamines with 1,2-dicarbonyl compounds can sometimes yield complex mixtures.[3]
-
Side Reactions of Functional Groups: If your precursors contain other sensitive functional groups, they may react under the reaction conditions. Consider using protecting groups for these functionalities. For instance, a hydroxyl group could be protected as a silyl ether before performing reactions on the amine groups.[1]
Issue 3: Difficulty in Purification
Question: I am struggling to purify my 1,4-diazepane product. What purification strategies are recommended?
Answer: The purification of 1,4-diazepane derivatives can be challenging due to their polarity and potential for water solubility.
-
Chromatography: Standard silica gel chromatography is a common method, but the choice of eluent system is critical. A gradient elution starting from a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethanol in dichloromethane or ethyl acetate is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia (typically 0.1-1%), to the eluent can help to prevent tailing of the amine on the silica gel.[1]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For basic 1,4-diazepanes, it is often advantageous to form a salt (e.g., hydrochloride or hydrobromide) which may be more crystalline and easier to purify.
-
Extraction: During aqueous workup, emulsions can sometimes form. To break emulsions, washing with brine (saturated NaCl solution) or filtering through a pad of Celite can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-diazepanes and what are their associated side reactions?
A1: Several synthetic routes are commonly employed, each with its own set of potential side reactions:
-
Reductive Amination: This is a versatile method that can be used for both intramolecular and intermolecular reactions. A common side reaction in the intermolecular approach is the formation of over-alkylated products. In intramolecular reductive amination, the main challenge is to favor the cyclization over polymerization.
-
Richman-Atkins Cyclization: This method involves the reaction of a tosyl-protected diamine with a dihaloalkane. A potential side reaction is the formation of quaternary ammonium salts if the reaction is not carefully controlled.
-
Palladium-Catalyzed Cyclization: These methods offer high efficiency but can be sensitive to the choice of ligands and reaction conditions. Side reactions may include the formation of products from competing coupling pathways.[4]
Q2: How can I achieve selective mono-functionalization of a symmetric 1,4-diazepane?
A2: Selective mono-functionalization is typically achieved through the use of a protecting group strategy. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. By reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O, a mixture of mono-Boc, di-Boc, and unprotected diamine is often obtained. The desired mono-protected product can then be separated by chromatography. The ratio of these products can be influenced by the reaction conditions.
Q3: What is the role of high dilution in 1,4-diazepane synthesis?
A3: High dilution conditions are crucial for favoring intramolecular cyclization over intermolecular polymerization, especially when forming a seven-membered ring. By keeping the concentration of the linear precursor low, the probability of one end of the molecule reacting with another molecule is reduced, while the probability of the two ends of the same molecule reacting to form the ring is increased. This is often achieved by the slow addition of the reactant to a large volume of solvent.[1]
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-Boc Protection of Piperazine (a related six-membered cyclic diamine)
| Equivalents of (Boc)₂O | Yield of Mono-Boc-piperazine (%) | Yield of Di-Boc-piperazine (%) | Unreacted Piperazine (%) |
| 0.8 | 45 | ~20 | ~35 |
| 1.0 | ~40 | ~30 | ~30 |
| 1.2 | ~35 | ~40 | ~25 |
Note: Data is illustrative and based on trends described in the literature for the protection of piperazine, which presents a similar challenge to 1,4-diazepanes. The maximum yield for the mono-protected product is often achieved with slightly less than one equivalent of the protecting group reagent.[5]
Experimental Protocols
Protocol 1: Mono-Boc Protection of a Diamine
This protocol describes a general method for the mono-Boc protection of a symmetrical diamine.
Materials:
-
Diamine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (0.8-1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diamine (1.0 eq) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (0.8-1.0 eq) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the unreacted diamine, mono-protected, and di-protected products.
Mandatory Visualization
Caption: Experimental workflow for mono-Boc protection of a diamine.
Caption: Troubleshooting logic for low yield in 1,4-diazepane synthesis.
Caption: Competing pathways in 1,4-diazepane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Technical Support Center: Purification of Boc-Protected Diazepanes
Welcome to the technical support center for the purification of Boc-protected diazepanes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying Boc-protected diazepanes?
A1: The primary impurities in the synthesis of Boc-protected diazepanes typically include:
-
Unreacted Starting Materials: Residual diazepane starting material.
-
Di-Boc Protected Diazepane: The formation of the di-protected species is a common side product, especially when attempting mono-protection.[1]
-
Excess Di-tert-butyl dicarbonate (Boc₂O): Unreacted Boc anhydride is a frequent impurity.[2]
-
Byproducts of Boc₂O: Tert-butanol and carbon dioxide are the main byproducts of the protection reaction.[2]
-
Side-reaction Products: In some cases, side reactions can lead to the formation of isocyanates or urea derivatives.[3]
Q2: My Boc-protected diazepane is an oil and won't crystallize. What can I do?
A2: Obtaining an oily product instead of a solid is a common issue. Here are several strategies to induce crystallization:
-
Solvent System Adjustment: The choice of solvent is critical. Experiment with binary solvent systems. A common approach is to dissolve the oily compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve the material followed by slow cooling can promote crystal formation.[4]
-
Seed Crystals: If you have a small amount of solid material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.[5]
-
Scratching: Using a glass rod to scratch the inside of the flask at the surface of the solution can create nucleation sites for crystal growth.
-
Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the Boc-diazepane and then attempt to cool for crystallization again.
-
Pulping: If the oil is persistent, you can add a weak polar solvent like n-hexane or diethyl ether and stir vigorously. This process, known as pulping, can sometimes induce solidification.[5]
Q3: How can I remove unreacted di-tert-butyl dicarbonate (Boc₂O) from my product?
A3: Several methods are effective for removing residual Boc anhydride:
-
Evaporation: Due to its volatility, Boc₂O can often be removed by rotary evaporation or under high vacuum, especially if your product is not volatile.[2]
-
Chemical Quenching: Adding a nucleophilic amine, such as imidazole or N,N-dimethylethylenediamine, to the reaction mixture can quench the excess Boc₂O. The resulting byproducts are typically water-soluble and can be removed with dilute acid washes.[2][6]
-
Aqueous Workup: Vigorous washing with a saturated sodium bicarbonate solution can hydrolyze and remove Boc anhydride.[2]
-
Flash Column Chromatography: Boc anhydride is non-polar and can be readily separated from more polar Boc-protected diazepanes using silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate).[2]
Q4: Can the Boc group be cleaved during purification?
A4: Yes, the Boc protecting group is sensitive to acidic conditions.[7] Care should be taken to avoid cleavage during purification:
-
Chromatography: When using silica gel chromatography, which can be slightly acidic, it is advisable to use a neutral or slightly basic mobile phase. Adding a small amount of a non-volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help prevent deprotection on the column.
-
Acid-Base Extraction: During acid-base extractions, use dilute acids (e.g., <0.5M HCl) and minimize the contact time.[2] While the Boc group is generally stable to brief exposure to dilute acid, prolonged contact or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA) will lead to its removal.[7] There are also reports of Boc deprotection under certain basic conditions, for instance, during Suzuki coupling with K₂CO₃ in water.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of Boc-protected diazepanes.
Problem 1: Difficulty in separating mono-Boc from di-Boc protected diazepane.
Possible Cause: The polarity of the mono- and di-protected products, along with the unreacted diamine, can be very similar, making chromatographic separation challenging.[1]
Solutions:
-
Acid-Base Extraction: This is a highly effective method. By treating the crude mixture with a dilute acid (e.g., 1M HCl), the unreacted diamine and the mono-Boc-protected product (which still has a free basic amine) will be protonated and extracted into the aqueous layer. The neutral di-Boc-protected byproduct will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-Boc product and the unreacted diamine, allowing them to be extracted back into an organic solvent.[1][9]
-
Optimized Flash Chromatography: Careful selection of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation on a silica gel column. The addition of a small amount of triethylamine to the mobile phase can improve peak shape and prevent streaking.
Problem 2: Low recovery of the desired product after purification.
Possible Cause: This can be due to several factors, including product loss during workup, degradation on silica gel, or inefficient extraction.
Solutions:
-
Minimize Aqueous Washes: If your Boc-protected diazepane has some water solubility, minimize the number and volume of aqueous washes. Using brine for the final wash can help to reduce the amount of water in the organic layer and decrease the solubility of the product in the aqueous phase.
-
Check for Product Precipitation: During extractions, ensure that the product is not precipitating out of either phase.
-
Optimize Chromatography Conditions: If using column chromatography, ensure the product is not irreversibly binding to the silica gel. Pre-treating the silica with a triethylamine solution can sometimes help. Also, ensure the chosen eluent system provides good mobility for your compound (Rf value between 0.2 and 0.4 for optimal separation).
Data Presentation
The following table summarizes typical purification strategies and expected outcomes for Boc-protected diazepanes based on literature precedents. Please note that optimal conditions will vary depending on the specific diazepane derivative.
| Purification Technique | Typical Conditions | Expected Purity | Expected Recovery | Key Considerations |
| Flash Column Chromatography | Silica gel; Eluent: Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) or Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) with 0.1% Triethylamine.[10] | >95% | 70-90% | Potential for Boc deprotection on acidic silica. Use of a basic modifier in the eluent is recommended. |
| Recrystallization | Solvent pairs such as Ethyl Acetate/Hexane, Ethanol/Water, or Isopropanol/Water.[4] | >98% | 50-80% | Highly dependent on the compound's solubility profile. Oiling out can be an issue. |
| Acid-Base Extraction | 1. Extraction with dilute acid (e.g., 1M HCl) to remove di-Boc product. 2. Basification of the aqueous layer (e.g., with 2N NaOH). 3. Extraction of the mono-Boc product with an organic solvent (e.g., Dichloromethane).[9] | Can significantly improve purity before a final chromatographic or crystallization step. | >90% for the extraction steps. | Risk of Boc deprotection with prolonged exposure to acid. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a mono-Boc-protected diazepane.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator to create a dry load.
-
Column Packing: Prepare a silica gel column packed in the initial eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Loading: Carefully load the dry-loaded sample onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes. It is recommended to add ~0.1% triethylamine to the eluent mixture.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin for the free amine if deprotection occurs).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallizing a Boc-protected diazepane that is a solid at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate or isopropanol).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to make the solution clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct synthetic strategies involve a two-step process:
-
Mono-Boc protection of 1-phenyl-1,4-diazepane: This involves reacting 1-phenyl-1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) to selectively protect one of the nitrogen atoms.
-
Reductive amination: A one-pot reaction between N-Boc-1,4-diazepane and phenylacetaldehyde in the presence of a reducing agent.[1]
-
N-alkylation: Reacting N-Boc-1,4-diazepane with a phenethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base.
Q2: What are the most common byproducts observed in the synthesis?
A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Di-Boc protected diazepane: Formed during the Boc protection step if an excess of Boc₂O is used or if the reaction is not carefully controlled.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Over-alkylated or di-substituted product: In the N-alkylation or reductive amination step, the phenyl group may attach to both nitrogen atoms of the diazepane ring.
-
Self-condensation products of phenylacetaldehyde: Phenylacetaldehyde can undergo self-condensation, especially under basic or acidic conditions, leading to aldol-type byproducts.
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: To minimize the formation of the 1,4-diphenyl-1,4-diazepane byproduct, you can:
-
Use a mono-protected diazepine, such as Tert-butyl 1,4-diazepane-1-carboxylate, as the starting material.
-
Slowly add the alkylating agent or aldehyde to the reaction mixture.
-
Use a stoichiometric amount or a slight excess of the diazepine relative to the alkylating agent/aldehyde.
Q4: What are the recommended purification techniques for the final product?
A4: The purification of this compound typically involves:
-
Aqueous work-up: To remove water-soluble impurities and salts.
-
Extraction: Using an organic solvent like dichloromethane or ethyl acetate.
-
Flash column chromatography: On silica gel, which is a highly effective method for separating the desired product from nonpolar byproducts and unreacted starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Extend the reaction time or slightly increase the temperature if necessary. |
| Inefficient Boc protection | Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran). The reaction is typically run at room temperature.[2] |
| Poor quality of reagents | Use freshly distilled solvents and high-purity reagents. Phenylacetaldehyde is prone to oxidation and should be used fresh or purified before use. |
| Suboptimal pH for reductive amination | The pH of the reaction mixture is crucial for imine formation and reduction. A slightly acidic pH (around 5-6) is generally optimal.[3] |
| Ineffective reducing agent | For reductive amination, sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent. Ensure it is added in appropriate stoichiometric amounts.[4] |
Problem 2: Presence of Multiple Spots on TLC After Reaction
| Possible Cause | Suggested Solution |
| Formation of di-substituted byproduct | Use mono-Boc-protected 1,4-diazepane. If starting from unprotected diazepine, carefully control the stoichiometry of the reagents. |
| Aldehyde self-condensation | Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Keep the reaction temperature controlled. |
| Incomplete Boc protection leading to multiple products | Ensure the Boc protection step goes to completion before proceeding to the next step. Purify the mono-Boc protected intermediate if necessary. |
| Degradation of product | Avoid excessively high temperatures or prolonged reaction times. Ensure the work-up procedure is not too harsh. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
Tert-butyl 1,4-diazepane-1-carboxylate
-
Phenylacetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add phenylacetaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct | Molecular Formula | Typical Analytical Observation | Mitigation Strategy |
| 1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane | C₁₅H₂₈N₂O₄ | Higher Rf value on TLC compared to the mono-Boc product. | Use stoichiometric amounts of Boc₂O. |
| 1,4-Diphenyl-1,4-diazepane | C₁₇H₂₀N₂ | Lower polarity compared to the desired product. | Use mono-Boc protected starting material. |
| Unreacted Tert-butyl 1,4-diazepane-1-carboxylate | C₁₀H₂₀N₂O₂ | More polar spot on TLC compared to the product. | Ensure complete reaction; use a slight excess of the aldehyde/alkylating agent. |
| Phenylacetic acid | C₈H₈O₂ | Acidic impurity, can be removed by basic wash. | Use fresh phenylacetaldehyde; can be removed during aqueous work-up with a base wash. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Synthetic Pathway and Potential Byproduct Formation
Caption: Reaction pathway and potential byproduct formation.
References
Optimizing reaction conditions for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, alongside detailed experimental protocols and data tables to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses potential issues that may arise during the key stages of the synthesis: Boc protection of a diamine precursor and the subsequent cyclization to form the 1,4-diazepane ring.
Issue 1: Low Yield or Incomplete Boc Protection
-
Question: My reaction to protect the diamine with Di-tert-butyl dicarbonate (Boc₂O) shows a low yield of the desired mono-protected product, or the reaction does not go to completion. What are the potential causes and solutions?
-
Answer: Low yields or incomplete reactions during Boc protection can be attributed to several factors:
-
Insufficient Reagent: Ensure at least one equivalent of Boc₂O is used. For selective mono-protection, carefully controlling the stoichiometry is crucial.
-
Improper Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium bicarbonate can be used. Ensure the base is fresh and used in an appropriate amount to neutralize the acid formed during the reaction.[1][2]
-
Reaction Temperature: While the reaction is often performed at room temperature, cooling it to 0°C initially can help control the exothermicity and improve selectivity for mono-protection.[3]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is dry and appropriate for the chosen base.[1]
-
Moisture: The presence of water can hydrolyze the Boc anhydride. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 2: Formation of Di-Protected Byproduct
-
Question: I am observing a significant amount of the di-Boc protected diamine in my reaction mixture. How can I favor the formation of the mono-protected product?
-
Answer: The formation of the di-protected byproduct is a common challenge in the protection of diamines. To enhance the selectivity for mono-protection, consider the following strategies:
-
Slow Addition of Boc₂O: Adding the Boc anhydride solution dropwise to the diamine solution can help maintain a low concentration of the protecting agent, thus favoring mono-protection.
-
Control of Stoichiometry: Use of a slight excess of the diamine relative to the Boc anhydride can also favor the mono-protected product.
-
Mono-Protonation Strategy: A highly effective method involves the in-situ generation of the mono-hydrochloride salt of the diamine using a reagent like trimethylsilyl chloride (Me₃SiCl) before the addition of Boc₂O. This protonates one amine group, rendering it less nucleophilic and directing the protection to the other amine.[4]
-
Purification: If di-protection still occurs, the mono- and di-protected products can often be separated by column chromatography.[5]
-
Issue 3: Low Yield During Cyclization
-
Question: The cyclization step to form the 1,4-diazepane ring is resulting in a low yield of this compound. What are the potential issues?
-
Answer: Low yields in the formation of the seven-membered diazepane ring can be due to several factors:
-
Competing Intermolecular Reactions: At high concentrations, linear precursors can react with each other to form polymers instead of undergoing the desired intramolecular cyclization. To favor the formation of the seven-membered ring, it is essential to maintain high dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Inefficient Ring Closure Method: The choice of cyclization strategy is critical. Reductive amination of a suitable precursor is a common and effective method. Ensure the appropriate reducing agent (e.g., sodium triacetoxyborohydride) and reaction conditions are used.[6]
-
Steric Hindrance: The presence of the phenyl group can introduce steric hindrance that may slow down the cyclization reaction. Optimization of the reaction temperature and time may be necessary.
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product, this compound. What purification strategies are recommended?
-
Answer: The purification of Boc-protected amines can sometimes be challenging due to their physical properties. Here are some recommended strategies:
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Aqueous Workup: An initial acidic wash can help remove any unreacted basic starting materials, followed by a basic wash to remove acidic impurities. Be cautious with strong acids, as they can lead to the deprotection of the Boc group.[7]
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product from starting materials and byproducts. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis?
A1: The tert-butoxycarbonyl (Boc) group is used to temporarily block one of the amine functional groups in a diamine precursor. This is essential for achieving selective functionalization and preventing unwanted side reactions, such as di-substitution or polymerization, during the subsequent cyclization step. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions when no longer needed.[8]
Q2: What are some common reagents for Boc protection?
A2: The most common reagent for introducing the Boc protecting group is Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. This reaction is typically carried out in the presence of a base.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Boc protection and the cyclization reactions. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine when the reaction is complete.
Q4: What are the typical conditions for removing the Boc protecting group?
A4: The Boc group is typically removed under acidic conditions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1]
Data Presentation
Table 1: Reaction Parameters for Mono-Boc Protection of Diamines
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | [1][4] |
| Equivalents of Boc₂O | 1.0 eq | 1.1 eq | 1.0 eq | [4] |
| Base | Triethylamine (Et₃N) | Sodium Bicarbonate (NaHCO₃) | None (with Me₃SiCl) | [2][4] |
| Equivalents of Base | 1.1 eq | 1.5 eq | N/A | |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF)/Water | Methanol (MeOH) | [1][3][4] |
| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature | [3][4] |
| Reaction Time | 2-6 hours | 4-12 hours | 1 hour | [3][4] |
| Typical Yield | 60-80% | 50-70% | 66% | [4] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of a Diamine Precursor
This protocol describes a general method for the selective mono-Boc protection of a diamine using in-situ generation of the mono-hydrochloride salt.
Materials:
-
Diamine precursor (e.g., 1-phenyl-1,2-ethanediamine) (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) (1.0 eq)
-
Deionized water
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Dichloromethane (DCM)
-
Ethyl ether
-
Sodium hydroxide (NaOH) solution (2M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine precursor (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of deionized water to hydrolyze any excess Me₃SiCl, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.[9]
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with deionized water and wash with ethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2M sodium hydroxide solution.[9]
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines a plausible synthetic route for the target compound starting from a suitable mono-Boc protected amino aldehyde and an amine.
Materials:
-
Mono-Boc protected amino aldehyde (e.g., tert-butyl (2-oxo-2-phenylethyl)carbamate) (1.0 eq)
-
2-Aminoethanol (1.0 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the mono-Boc protected amino aldehyde (1.0 eq) and 2-aminoethanol (1.0 eq) in dichloroethane or THF.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction may take several hours to 24 hours to complete.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Chiral 1,4-Diazepanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 1,4-diazepanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral 1,4-diazepanes?
A1: Racemization during the synthesis of chiral 1,4-diazepanes typically arises from the formation of a planar, achiral intermediate, such as an enolate or imine, through the deprotonation of a stereogenic center. Subsequent reprotonation can then occur from either face, leading to a mixture of enantiomers. Key factors that contribute to this loss of stereochemical integrity include:
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation at the chiral center.[1]
-
Strong Bases: The use of strong bases can facilitate the abstraction of a proton from a chiral carbon, particularly if it is in an acidic environment (e.g., alpha to a carbonyl group).[1]
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of a diminished enantiomeric excess.[1]
-
Inappropriate Protecting Groups: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.[1]
-
Reaction Mechanism: Certain synthetic pathways, especially those involving carbocation or planar carbanion intermediates, are inherently more susceptible to racemization.[1]
Q2: At which key stages of 1,4-diazepane synthesis is racemization most likely to occur?
A2: Racemization is a significant concern during several critical transformations in the synthesis of chiral 1,4-diazepanes:
-
Cyclization Step: Intramolecular reactions to form the seven-membered diazepane ring, especially those involving bond formation at a chiral center, are particularly vulnerable. Base-mediated cyclizations are a common step where racemization can occur.[1]
-
Activation of Carboxylic Acids: When a chiral center is positioned alpha to a carboxylic acid that is activated for amidation (a frequent strategy for forming lactam precursors to diazepanes), the acidity of the alpha-proton is increased, making it more prone to abstraction.
Q3: What role do protecting groups play in preventing racemization?
A3: Protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions, and their choice can significantly impact the stereochemical outcome.[2] In the context of preventing racemization, protecting groups can:
-
Sterically Hinder Deprotonation: Bulky protecting groups can physically obstruct the approach of a base to an acidic proton at a chiral center. For instance, the 9-(9-phenylfluorenyl) (Pf) group has demonstrated effectiveness in preventing racemization in α-amino compounds.[1]
-
Modulate Electronic Effects: Electron-withdrawing protecting groups can increase the acidity of nearby protons, making the chiral center more susceptible to racemization. Conversely, certain protecting groups can help to stabilize the desired stereochemistry.
-
Prevent Unwanted Reactions: Protecting reactive functional groups such as amines and carboxylic acids ensures that they do not participate in side reactions that could lead to racemization or other undesired products.[2][3] Common amine protecting groups that are resistant to racemization during activation include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc).[3]
Troubleshooting Guide: Loss of Enantiomeric Excess
Issue: A significant decrease in enantiomeric excess (ee) is observed during the intramolecular cyclization step to form the 1,4-diazepane ring.
-
Possible Cause: The base used for the cyclization is likely causing deprotonation at the stereogenic center, leading to racemization.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1][4]
-
Change the Base: Switch from a strong, non-hindered base to a weaker, or sterically hindered organic base. For example, substituting a strong base like sodium methoxide with a weaker base may reduce the extent of racemization.[1]
-
Optimize Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the chiral intermediate to racemization-promoting conditions.[1]
-
Quantitative Data Summary
The following table summarizes the effect of reaction temperature and the amount of sodium methoxide on the yield of a chiral diazepane intermediate, highlighting the importance of optimizing these parameters to maintain enantiopurity.[4]
| Entry | Temperature (°C) | Equivalents of CH₃ONa | Yield (%) |
| 1 | 58 | 1.5 | <50 |
| 2 | 40 | 1.5 | 67 |
| 3 | Room Temperature | 1.5 | 85 |
| 4 | Room Temperature | 1.2 | 94 |
| 5 | Room Temperature | 1.0 | 88 |
| 6 | Room Temperature | 0.8 | 75 |
Experimental Protocols
Protocol 1: Intramolecular Cyclization for the Synthesis of a Chiral 1,4-Diazepanedione [4]
This protocol describes the intramolecular cyclization to form a chiral diazepanedione, a key intermediate in the synthesis of Suvorexant.
-
Deprotection: A solution of the Boc-protected amino acid derivative (1 equivalent) in ethyl acetate is treated with gaseous HCl for 4 hours. The solvent is then removed by rotary evaporation.
-
Cyclization: The resulting amine hydrochloride is dissolved in an appropriate solvent, and 1.2 equivalents of sodium methoxide (CH₃ONa) are added. The reaction mixture is stirred at room temperature.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired chiral 1,4-diazepanedione.
Protocol 2: Chiral HPLC for Determination of Enantiomeric Excess
This is a general guideline for determining the enantiomeric excess of a chiral 1,4-diazepane derivative. Specific parameters will need to be optimized for your compound.
-
Sample Preparation: Prepare a dilute solution of the purified 1,4-diazepane derivative in the mobile phase. A typical concentration is around 1 mg/mL.
-
Column Selection: Choose a suitable chiral HPLC column for the separation of your enantiomers (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Method Development:
-
Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10). The polarity can be adjusted to optimize the separation. Small amounts of an additive like diethylamine may be required for basic compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound absorbs.
-
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Caption: Racemization pathway during base-mediated cyclization.
Caption: Troubleshooting workflow for racemization in 1,4-diazepane synthesis.
References
Stability of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions, leading to its removal (deprotection).[1][2] Conversely, the compound is generally stable under basic and nucleophilic conditions.[1][3] The 1,4-diazepane ring itself may be susceptible to ring-opening under strong acidic conditions, a reaction observed in related benzodiazepine structures.[4][5]
Q2: Under what specific acidic conditions is the Boc group cleaved?
A2: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[6][7] Common deprotection cocktails include 20-50% TFA in dichloromethane (DCM) or 4M HCl in 1,4-dioxane.[6][8] The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[7]
Q3: Is this compound stable under basic conditions?
A3: Yes, the Boc protecting group is generally stable to a wide range of basic conditions.[1][3] However, prolonged exposure to very strong bases at elevated temperatures could potentially lead to unforeseen degradation, although this is not a common issue for Boc-protected amines.
Q4: What are the potential side reactions to be aware of during acidic deprotection?
A4: The primary side reaction during acidic deprotection is the formation of a tert-butyl cation intermediate.[2] This reactive carbocation can lead to:
-
t-Butylation: Alkylation of the phenyl ring (Friedel-Crafts reaction), leading to impurities. The electron-rich nature of the phenyl group makes it susceptible to this side reaction.
-
Ring Instability: While less common for simple diazepanes than for benzodiazepines, strong acidic conditions could potentially catalyze the hydrolysis and ring-opening of the 1,4-diazepane moiety.[4][5]
Q5: How can I minimize side reactions during Boc deprotection?
A5: To minimize side reactions, especially t-butylation, it is highly recommended to use "scavengers" in the deprotection reaction mixture. Scavengers are compounds that are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.4. Poor solubility of the starting material. | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA).2. Prolong the reaction time and monitor progress by TLC or LC-MS.3. If the substrate is stable, consider gentle heating.4. Use a co-solvent to improve solubility. |
| Formation of Unknown Impurities | 1. t-Butylation of the phenyl ring by the tert-butyl cation.2. Degradation of the 1,4-diazepane ring under harsh acidic conditions. | 1. Add a scavenger such as triisopropylsilane (TIS, 5-10% v/v) to the reaction mixture.2. Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). Consider alternative, milder deprotection reagents if acid lability of the ring is suspected. |
| Product is an oil instead of a solid | 1. The deprotected product is the salt of the acid used (e.g., trifluoroacetate or hydrochloride), which may be hygroscopic or non-crystalline.2. Presence of residual solvent or scavengers. | 1. After evaporation of the reaction mixture, perform a work-up by dissolving the residue in an appropriate solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine. Note: ensure the free amine is stable before performing the work-up.2. Co-evaporate the product with a suitable solvent (e.g., toluene) to remove residual acid. Ensure all solvents are removed under high vacuum. |
| Difficulty in isolating the deprotected product | 1. The free amine may be highly polar and water-soluble.2. The product salt may be difficult to handle. | 1. After basic work-up, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).2. If the salt is desired, precipitate it from the reaction mixture by adding a non-polar solvent like diethyl ether. |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with TFA
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[6] To minimize side reactions, a scavenger like triisopropylsilane (TIS, 5% v/v) can be added to the DCM solution before the TFA.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
To obtain the TFA salt: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove excess TFA.
-
To obtain the free amine: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Deprotection with HCl in Dioxane
-
Reaction Setup: Suspend or dissolve this compound (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
To obtain the HCl salt: The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free amine: Follow the neutralization and extraction procedure described in Protocol 1.
-
Data Presentation
Table 1: General Stability of this compound under Various Conditions
| Condition | Reagent/Solvent | Temperature | Stability/Outcome | Reference(s) |
| Strongly Acidic | 20-50% TFA in DCM | Room Temperature | Boc group cleavage | [6] |
| 4M HCl in 1,4-dioxane | Room Temperature | Boc group cleavage | [7][8] | |
| Mildly Acidic | Acetic Acid | Room Temperature | Generally stable, slow cleavage may occur over extended periods | [9] |
| Strongly Basic | 1M NaOH in MeOH/H₂O | Room Temperature | Generally stable | [1][3] |
| Nucleophilic | Amines, Thiols | Room Temperature | Generally stable | [1] |
| Reductive | H₂, Pd/C | Room Temperature | Generally stable | [3] |
Table 2: Typical Conditions for Acidic Deprotection
| Reagent | Solvent | Concentration | Time | Temperature | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0.5 - 3 hours | Room Temperature | Scavengers (e.g., TIS) are recommended to prevent t-butylation. | [6][10] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 1 - 4 hours | Room Temperature | Product often precipitates as the HCl salt. | [7][8] |
Visualizations
Caption: Acid-catalyzed deprotection pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and equilibrium of the reversible alprazolam ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. 1-Boc-hexahydro-1,4-diazepine CAS#: 112275-50-0 [m.chemicalbook.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Scale-Up of Boc-Protected Diazepine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Boc-protected diazepine synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis process.
Problem: Low Yield of the Desired Diazepine Product
Q1: My overall yield has significantly dropped after scaling up the reaction. What are the potential causes and solutions?
Low yields during scale-up can stem from several factors, from incomplete reactions to product degradation. A systematic approach to identify the root cause is crucial.
Potential Causes & Recommended Solutions
-
Incomplete Boc Deprotection: The removal of the Boc protecting group is a critical step that can be less efficient at a larger scale.
-
Solution: Optimize deprotection conditions. This may involve increasing the reaction time or adjusting the reagent concentration. For instance, while 50% TFA in DCM for 5 minutes might be sufficient for small-scale synthesis, longer reaction times are often necessary for complete deprotection on a larger scale.[1] Using alternatives like 4 M HCl in dioxane can also be effective.[1]
-
-
Poor Heat and Mass Transfer: In larger reactors, inefficient stirring and temperature control can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.[2]
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer and a well-calibrated temperature control system to maintain homogeneity.
-
-
Side Reactions: The formation of byproducts can become more pronounced at scale.
-
Solution: Re-evaluate the reaction conditions of all preceding steps to minimize byproduct formation.[2] Careful control of addition rates and reaction temperatures is critical.
-
Problem: Difficulty in Product Purification
Q2: I am struggling to purify my Boc-protected diazepine at scale due to closely related impurities. What strategies can I employ?
Purification is a common bottleneck in the scale-up of pharmaceutical intermediates.
Potential Causes & Recommended Solutions
-
Co-eluting Impurities: Impurities with similar polarity to the desired product can make chromatographic separation difficult.
-
Solution: Optimize chromatographic conditions by experimenting with different solvent gradients, and column packing materials, or by exploring alternative chromatography techniques like reverse-phase HPLC.
-
-
Formation of Emulsions during Workup: Large-scale extractions can sometimes lead to stable emulsions, complicating phase separation.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, consider a filtration step through a pad of celite.
-
-
Crystallization Issues: If crystallization is used for purification, inconsistent product quality can arise from poor control over cooling rates and solvent composition.[2]
-
Solution: Develop a robust crystallization protocol by carefully studying solubility curves and screening different solvent systems. Seeding the solution with a small amount of pure product can also promote the formation of uniform crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of Boc-protected diazepine synthesis?
The most frequently reported challenges include incomplete Boc deprotection, difficulties in purification due to the presence of closely related impurities, formation of byproducts, and issues related to poor heat and mass transfer in larger reactors.[2]
Q2: How can I ensure complete Boc deprotection at a larger scale?
Complete Boc deprotection is crucial for high yields. Standard conditions like 50% TFA in DCM may not be sufficient at scale.[1] It is recommended to monitor the reaction closely by TLC or LC-MS. If incomplete deprotection is observed, extending the reaction time or increasing the equivalents of the acidic reagent can be effective.[1] Alternatively, using 4 M HCl in dioxane is a viable option.[1]
Q3: Are there "greener" solvent alternatives to dichloromethane (DCM) and dioxane for Boc deprotection?
Yes, research is ongoing to replace hazardous solvents. While DCM and 1,4-dioxan are traditionally used, ethers like THF and 2-MeTHF are being increasingly adopted as replacements for dioxane.[3] However, it's important to be cautious as strong acids can cleave ethers, potentially complicating product isolation.[3] Solvents such as diethyl carbonate and propylene carbonate have also been explored, though they may not always offer a significant advantage.[1]
Q4: What impact does the quality of Boc anhydride have on the protection step?
Using fresh, high-quality Boc anhydride is critical for achieving complete protection of the amine.[2] Old or degraded reagent can lead to incomplete reactions, resulting in a mixture of protected and unprotected starting material, which complicates downstream processing and purification.
Data Presentation
Table 1: Effect of Deprotection Conditions on Yield
The following table summarizes the impact of different deprotection cocktails and reaction times on the yield of the target product in a model synthesis.
| Entry | Deprotection Cocktail | Time | Yield of Target Product (%) |
| 1 | 50% TFA/DCM | 5 min | 78% |
| 2 | 50% TFA/DCM | 30 min | >95% |
| 3 | 4 M HCl/dioxane | 5 min | ~80% |
| 4 | 4 M HCl/dioxane | 30 min | >95% |
Data adapted from a study on solid-phase peptide synthesis, illustrating a common challenge in Boc deprotection relevant to diazepine synthesis.[1]
Experimental Protocols
Protocol 1: Boc Deprotection of a Diazepine Intermediate at Scale
This protocol provides a general methodology for the acidic removal of a Boc protecting group from a diazepine intermediate.
Materials:
-
Boc-protected diazepine intermediate
-
Dichloromethane (DCM) or a suitable alternative solvent
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel with overhead stirrer and temperature control
Procedure:
-
Charge the reaction vessel with the Boc-protected diazepine intermediate and the chosen solvent (e.g., DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acidic deprotecting agent (e.g., TFA or 4 M HCl in dioxane) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding it to a chilled, stirred solution of saturated sodium bicarbonate. Ensure the pH of the aqueous layer is basic.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.
-
Purify the crude product by column chromatography or crystallization as required.
Visualizations
Caption: General workflow for the synthesis of a diazepine, highlighting the key Boc-deprotection step.
Caption: A troubleshooting decision tree for addressing low yields during the scale-up of diazepine synthesis.
References
Technical Support Center: Acid-Catalyzed Deprotection of Boc-Protected Amines
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate successful deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the acid-catalyzed deprotection of Boc-protected amines, offering potential causes and solutions.
Q1: My Boc deprotection is incomplete or proceeding very slowly. What could be the cause?
A1: Incomplete or sluggish Boc deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[1][2][3]
-
Low Reaction Temperature: Reactions performed at low temperatures, such as 0 °C, may have a significantly reduced reaction rate.[2][4]
-
Steric Hindrance: The Boc-protected amine might be located in a sterically crowded environment, impeding the approach of the acid.[1][2][4][5]
-
Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the resin in the reaction solvent can prevent the acid from accessing all the peptide chains.[1][6]
-
Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.[2][3]
Q2: I'm observing unexpected byproducts in my reaction. What are the common side reactions and how can I prevent them?
A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated during the cleavage of the Boc group.[5][6][7]
-
Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable, including:
-
Prevention with Scavengers: The most effective way to mitigate these side reactions is to incorporate "scavengers" into the deprotection cocktail.[5][7] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[5][6]
Q3: How do I choose the right scavenger and in what amount should it be used?
A3: The selection of a scavenger depends on the specific nucleophilic residues present in your substrate. It is common to use a scavenger "cocktail" to provide broad protection.[5]
| Scavenger | Target Residues | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General purpose, reduces the tert-butyl cation | 2.5% - 5% |
| Water (H₂O) | Traps the cation to form tert-butanol | 2.5% - 5% |
| Thioanisole | Protects Methionine and Tryptophan | 5% |
| 1,2-Ethanedithiol (EDT) | Protects Cysteine | 2.5% |
| Phenol | Protects Tryptophan and Tyrosine | 5% |
Q4: How can I monitor the progress of my Boc deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress.[1][3][4] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[4] Staining the TLC plate with ninhydrin is highly recommended as it produces a characteristic purple or yellow spot for primary and secondary amines, confirming the formation of the free amine.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[5]
Experimental Protocols
Below are detailed methodologies for common Boc deprotection procedures.
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is suitable for many common substrates.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If necessary, add an appropriate scavenger or scavenger cocktail (e.g., 2.5% TIS and 2.5% water).[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[1][7]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5][7] The crude product is often obtained as the TFA salt.
-
Neutralization (Optional): If the free amine is desired, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is an alternative to TFA and is often used when trifluoroacetylation is a concern.[7]
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[7]
Comparative Data of Deprotection Conditions
The choice of acidic conditions can significantly impact the outcome of the deprotection. The following table summarizes various conditions and their typical applications.
| Acidic Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | Most common method; scavengers are often required.[9] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | 0 °C to Room Temp. | 30 min - 2 h | Good alternative to TFA; product is the HCl salt.[9][10] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Room Temp. | Variable | Milder conditions, can be useful for sensitive substrates.[5] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Overnight | Lewis acid condition, useful for acid-labile compounds.[9][10] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp. | Overnight | Mild and efficient, particularly for water-soluble compounds.[4][10] |
Visual Guides
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for acid-catalyzed Boc deprotection.
Troubleshooting Decision Tree for Incomplete Deprotection
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]
Troubleshooting low yields in 3-phenyl-1,4-diazepane synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of 3-phenyl-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-phenyl-1,4-diazepane?
A common and effective method is a two-step process involving the reductive amination of a phenyl-containing carbonyl compound with a protected ethylenediamine derivative, followed by deprotection and intramolecular cyclization. An alternative is the reaction of ethylenediamine with styrene oxide to form an amino alcohol intermediate, which is then cyclized.
Q2: My reductive amination step is showing low conversion to the intermediate. What are the likely causes?
Low conversion can be due to several factors:
-
Ineffective Reducing Agent: The chosen reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) may be old, hydrated, or not potent enough for the specific substrate.
-
Suboptimal pH: The pH of the reaction is critical for imine/iminium ion formation. For many reductive aminations, a mildly acidic condition (pH 5-6) is optimal.
-
Low Reaction Temperature or Time: The reaction may require more energy or time to proceed to completion.
-
Steric Hindrance: The starting materials may be sterically hindered, slowing down the reaction.
Q3: I am observing significant byproduct formation. How can I improve selectivity?
Byproduct formation, such as dialkylation of the amine, is a common issue.[1] To minimize this:
-
Use a Protecting Group: Employ a suitable protecting group (e.g., Boc, Cbz) on one of the amine nitrogens in ethylenediamine to prevent over-reaction.
-
Control Stoichiometry: Use a slight excess of the diamine relative to the carbonyl compound to favor the mono-alkylation product.
-
Stepwise Addition: Add the reducing agent portion-wise to control the reaction rate and temperature, which can help minimize side reactions.[1]
Q4: The final cyclization step is yielding a complex mixture of products. What can I do?
A complex mixture during cyclization often points to competing intermolecular reactions (polymerization) or side reactions.
-
High-Dilution Conditions: Perform the cyclization at a very low concentration (high dilution) to favor the intramolecular reaction over intermolecular polymerization.
-
Choice of Base/Catalyst: The base or catalyst used to promote cyclization is crucial. A non-nucleophilic, sterically hindered base is often preferred. Acid catalysis can also be effective depending on the specific pathway.[2]
-
Temperature Control: Both excessively high and low temperatures can be detrimental. The optimal temperature should be determined empirically.
Q5: How can I effectively purify the final 3-phenyl-1,4-diazepane product?
Purification can be challenging due to the polar nature of the diamine.
-
Column Chromatography: Use silica gel chromatography with a polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, to prevent the product from streaking on the column.
-
Crystallization/Salt Formation: Convert the final product to a salt (e.g., hydrochloride or tartrate salt) to induce crystallization. This is often an effective method for purifying amines.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Acyclic Intermediate | 1. Inactive reducing agent (e.g., NaBH₄). | 1. Use a fresh bottle of the reducing agent. Consider a different agent like NaBH(OAc)₃, which is often milder and more selective. |
| 2. Incorrect stoichiometry. | 2. Ensure accurate molar ratios. A slight excess of the amine can sometimes drive the reaction. | |
| 3. Poor solubility of reagents. | 3. Change the solvent system. A mixture like methanol/chloroform can improve solubility.[1] | |
| 4. Reaction has not reached completion. | 4. Increase reaction time and/or temperature. Monitor progress closely using TLC or LC-MS. | |
| Low Yield of Final Cyclized Product | 1. Competing polymerization. | 1. Perform the cyclization step under high-dilution conditions to favor intramolecular ring-closing. |
| 2. Inefficient cyclization conditions. | 2. Screen different catalysts (acidic or basic) and solvents. For example, using a heteropolyacid catalyst in refluxing ethanol has shown high yields for some diazepines.[2] | |
| 3. Decomposition of starting material or product. | 3. Lower the reaction temperature and extend the reaction time. Ensure the workup is not overly acidic or basic if the product is sensitive. | |
| Significant Byproduct Formation | 1. Over-alkylation of the diamine. | 1. Use a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) to ensure single substitution. |
| 2. Self-condensation of the carbonyl starting material. | 2. Add the carbonyl compound slowly to the reaction mixture containing the amine. | |
| 3. Formation of mono-, di-, and tri-alkylated products. | 3. Employ a strategy of multiple sequential additions of the aldehyde and reducing agent to drive the reaction towards the desired product.[1] | |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. | 1. Add a small percentage of triethylamine or ammonium hydroxide to the eluent during column chromatography. |
| 2. Product is an oil and does not crystallize. | 2. Convert the free base to a crystalline salt (e.g., HCl, fumarate) for easier handling and purification. |
Impact of Reaction Conditions on Yield for Analogous Diazepine Syntheses
The following data is compiled from syntheses of various diazepine derivatives and is intended to illustrate general trends in reaction optimization.
| Catalyst / Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference Compound |
| Pd(PPh₃)₄ | Dioxane | 25 °C | 3 | 74% | (Z)-2-Benzylidene-1,4-ditosyl-tetrahydro-1H-benzo[e][3][4]diazepine[5] |
| H₅PMo₁₀V₂O₄₀ | Ethanol | Reflux | 1.5 | 92% | Substituted 1,5-Benzodiazepine[2] |
| CF₃COOH | Ethanol | Reflux | 7 | 60% | Substituted 1,4-Diazepine[2] |
| Piperidine/AcOH | DMF | Reflux | 8-10 | 56-79% | Pyrazole-bearing Benzodiazepines |
| None | Ethanol/AcOH | 70 °C | 3 | 77% | Substituted 3H-1,5-Benzodiazepines |
| NaBH₄ | Methanol | RT | 2 | 85% | N-alkylated 1,4-diazepane-6-amine derivative[1] |
Key Experimental Protocols
Protocol 1: Synthesis via Reductive Amination and Cyclization
Step A: Synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate (Intermediate)
-
Setup: To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add benzaldehyde (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step B: Synthesis of 3-Phenyl-1,4-diazepane
-
Deprotection: Dissolve the intermediate from Step A (1.0 eq) in DCM. Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature for 2-4 hours until TLC/LC-MS confirms the complete removal of the Boc group.
-
Neutralization & Cyclization: Concentrate the mixture under reduced pressure to remove the acid. Re-dissolve the residue in a high-boiling point solvent like toluene or xylene. Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq).
-
Heating: Heat the mixture to reflux (e.g., using a Dean-Stark apparatus to remove water if applicable) and maintain for 12-24 hours, monitoring by TLC/LC-MS. This step should be performed under high-dilution principles to favor intramolecular cyclization.
-
Work-up: Cool the reaction mixture, filter off the base, and concentrate the solvent.
-
Purification: Purify the crude product by column chromatography (silica gel, DCM/MeOH with 0.5% Et₃N) or by conversion to its hydrochloride salt followed by recrystallization.
Visualized Workflows and Pathways
Caption: A common synthetic route to 3-phenyl-1,4-diazepane.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Interplay of parameters affecting synthesis outcome.
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 4. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Stability of the Phenyl-Diazepane Ring System Under Catalytic Hydrogenation: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of core heterocyclic structures during synthetic modifications is paramount. This guide provides a comparative analysis of the phenyl-diazepane ring's stability under various catalytic hydrogenation conditions, drawing upon available experimental data for related heterocyclic systems to offer a broader perspective.
While direct, comprehensive studies exclusively focused on the stability of the phenyl-diazepane ring during hydrogenation are limited, a review of synthetic methodologies for benzodiazepines and related N-heterocycles allows for valuable inferences. The stability of the diazepine ring is not absolute and is significantly influenced by the choice of catalyst, reaction conditions, and the substitution pattern on the heterocyclic and phenyl rings.
Comparative Data on Hydrogenation of Dibenzo-fused Azepines
Dibenzo-fused azepines, which share structural similarities with phenyl-diazepanes, provide insights into the behavior of seven-membered nitrogen-containing heterocycles under hydrogenation. The following table summarizes results from the asymmetric hydrogenation of various dibenzo-fused azepine derivatives, where the primary goal was the reduction of an imine bond within the seven-membered ring without cleavage of the ring itself.
| Substrate | Catalyst | H2 Pressure (atm) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Dibenzo[b,f][1][2]oxazepine derivative (unspecified) | Cationic ruthenium diamine complex | 50 | Methanol | 50 | >99 | >99 | [3] |
| Dibenzo[b,f][1][2]thiazepine derivative (unspecified) | Cationic ruthenium diamine complex | 50 | Methanol | 50 | >99 | >99 | [3] |
| Dibenzo[b,e]azepine derivative (unspecified) | Cationic ruthenium diamine complex | 50 | Methanol | 50 | >99 | 98 | [3] |
These results demonstrate that under specific conditions with a cationic ruthenium diamine catalyst, the seven-membered ring of these dibenzo-fused systems is stable, and selective hydrogenation of the C=N bond is achieved with high efficiency and stereoselectivity.[3]
Factors Influencing the Stability of the Phenyl-Diazepane Ring
Based on the broader literature on the hydrogenation of N-heterocycles, several factors can be identified as critical to maintaining the integrity of the phenyl-diazepane ring during hydrogenation.
1. Catalyst Selection: The choice of catalyst is paramount. Noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are commonly employed.
-
Palladium (Pd): Often used for the reduction of nitro groups or debenzylation without affecting the diazepine ring. For instance, a Pd/C catalyst has been used in a transfer hydrogenation to reduce a nitro group, which is a precursor for a benzodiazepine synthesis, indicating the stability of the core structure under these milder conditions.[1]
-
Ruthenium (Ru): As seen with the dibenzo-fused azepines, chiral cationic ruthenium diamine catalysts are highly effective for the enantioselective hydrogenation of imine bonds within seven-membered rings without causing ring cleavage.[3]
2. Reaction Conditions:
-
Pressure and Temperature: Harsher conditions (high pressure and temperature) can lead to over-reduction and potential ring cleavage. The studies on dibenzo-fused azepines utilized moderate conditions (50 atm H2, 50 °C), which were sufficient for the desired transformation while preserving the ring system.[3]
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like methanol are frequently used in these hydrogenations.[3]
3. Substituent Effects: The electronic and steric nature of substituents on the phenyl and diazepine rings can influence their stability. Electron-withdrawing or -donating groups can affect the electron density of the ring system, potentially making it more or less susceptible to reduction or cleavage.
Experimental Protocols
Below are representative experimental protocols for hydrogenation reactions where a benzodiazepine or a related structure is involved, illustrating conditions under which the heterocyclic ring remains intact.
Protocol 1: Asymmetric Hydrogenation of a Dibenzo[b,f][1][2]oxazepine Derivative [3]
-
Substrate: A solution of the dibenzo[b,f][1][2]oxazepine derivative in methanol.
-
Catalyst: A chiral cationic ruthenium diamine complex.
-
Solvent: Methanol.
-
Hydrogen Pressure: 50 atm.
-
Temperature: 50 °C.
-
Procedure: The substrate and catalyst are charged into a stainless-steel autoclave. The autoclave is purged with hydrogen gas, and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at 50 °C until the reaction is complete (as monitored by an appropriate analytical technique such as TLC or HPLC). After cooling and venting the hydrogen, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Protocol 2: Palladium-Catalyzed Transfer Hydrogenation for Nitro Group Reduction in a Benzodiazepine Precursor [1]
-
Substrate: 2-nitrobenzoyl-α-amino acid methyl ester.
-
Catalyst: 0.5 mol% Pd/C.
-
Hydrogen Source: Triethylamine-formic acid (TEAF) azeotropic mixture.
-
Procedure: The substrate and Pd/C are mixed in the TEAF azeotrope. The reaction is carried out under microwave irradiation in a solvent-free manner. The reaction proceeds to reduce the nitro group, which is then followed by a condensation cascade to form the 1,4-benzodiazepine-2,5-dione. This protocol highlights the stability of the precursor components under transfer hydrogenation conditions, which are generally considered mild.
Logical Workflow for Assessing Phenyl-Diazepane Ring Stability
The following diagram illustrates a logical workflow for researchers when considering the stability of a phenyl-diazepane ring under hydrogenation conditions.
Signaling Pathway for Catalyst Selection
The choice of catalyst is a critical decision point. The following diagram outlines a simplified signaling pathway for selecting an appropriate catalyst based on the desired transformation.
Conclusion
The stability of the phenyl-diazepane ring under hydrogenation conditions is not intrinsically guaranteed but can be effectively managed through careful selection of catalysts and reaction parameters. Evidence from related heterocyclic systems, such as dibenzo-fused azepines, suggests that catalysts like chiral cationic ruthenium complexes can achieve selective reductions within the seven-membered ring without compromising its integrity. For other transformations, such as nitro group reduction, milder methods like palladium-catalyzed transfer hydrogenation are suitable. Researchers should approach the hydrogenation of novel phenyl-diazepane derivatives with a systematic screening of conditions, starting with milder catalysts and temperatures to avoid undesired ring cleavage. The provided workflows can serve as a guide for this systematic approach.
References
Comparative Efficacy of Novel 1,4-Diazepane-Based Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel 1,4-diazepane-based derivatives as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data presented is based on the findings reported by Zampieri et al. in ACS Medicinal Chemistry Letters (2019). This document summarizes the binding affinities, cytotoxicity, and antioxidant capacities of these compounds, offering a direct comparison of their efficacy and potential therapeutic applications.
Data Presentation: Comparative Analysis of 1,4-Diazepane Derivatives
The following table summarizes the in vitro biological data for the synthesized 1,4-diazepane derivatives. The compounds were evaluated for their binding affinity to σ1 and σ2 receptors, expressed as inhibition constant (Ki) values. Additionally, their cytotoxic effects on human neuroblastoma (SH-SY5Y) and pancreatic cancer (PANC-1) cell lines were assessed.
| Compound | σ1R Affinity Ki (nM) | σ2R Affinity Ki (nM) | Cytotoxicity (SH-SY5Y) % Viability at 100 µM | Cytotoxicity (PANC-1) % Viability at 100 µM |
| 2c | 8 | 110 | 98 | 127 |
| 2d | 19 | 150 | 127 | 196 |
| 3c | 8 | 28 | Not Reported | Not Reported |
| 3d | 26 | 34 | Not Reported | 51 |
| Haloperidol | 3.2 | 2.2 | Not Reported | Not Reported |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assays for σ1 and σ2 Receptors
The affinity of the 1,4-diazepane derivatives for σ1 and σ2 receptors was determined using competitive radioligand binding assays.
Materials:
-
Radioligand for σ1R: [³H]-(+)-pentazocine
-
Radioligand for σ2R: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) in the presence of (+)-pentazocine to saturate σ1 receptors.
-
Membrane Preparations: Guinea pig brain membranes for σ1R and rat liver membranes for σ2R.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinant: Haloperidol (10 µM).
-
Test Compounds: Synthesized 1,4-diazepane derivatives at various concentrations.
Procedure:
-
Membrane homogenates (approximately 150-300 µg of protein) were incubated in the assay buffer.
-
A fixed concentration of the respective radioligand was added to the incubation mixture.
-
The test compounds were added at increasing concentrations to compete with the radioligand for binding to the receptors.
-
The incubation was carried out at 37°C for 150 minutes for the σ1R assay and at 25°C for 120 minutes for the σ2R assay.
-
The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, was measured by liquid scintillation counting.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined from the competition curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizations
Sigma Receptor Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Structure-activity relationship (SAR) studies of 3-phenyl-1,4-diazepane derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1,4-Diazepane Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenyl-1,4-diazepane derivatives, focusing on their potential as therapeutic agents. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] The introduction of a phenyl group at the 3-position of this seven-membered ring has been explored as a strategy to develop ligands for various biological targets, including central nervous system (CNS) receptors. This guide focuses on derivatives where the 3-phenyl-1,4-diazepane core is further modified, and analyzes how these structural changes impact their biological activity.
SAR Analysis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamide Derivatives as 5-HT6 Antagonists
A study by an unnamed source details the design, synthesis, and evaluation of a series of N-(3-((1,4-diazepan-1-yl)methyl)phenyl)sulfonamide derivatives as potent 5-HT6 receptor antagonists for the potential treatment of cognitive disorders.[2] The general structure of these compounds consists of a 1,4-diazepane ring connected via a methyl linker to a phenyl sulfonamide moiety.
The structure-activity relationship of these compounds was investigated by modifying the substituent on the sulfonyl group. The in silico binding affinities (Ki) for the 5-HT6 receptor were predicted using a pharmacophore model.[2]
Quantitative Data
The following table summarizes the in silico binding affinities (Ki) and fitness scores for the synthesized 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives.[2]
| Compound ID | R (Substituent) | Molecular Formula | Molecular Weight | Predicted Ki (nM) | Fitness Score |
| 10b | 4-Fluoro-phenyl | C₁₈H₂₂FN₃O₂S | 363.45 | 1.89 | 1.83 |
| 10c | 4-Chloro-phenyl | C₁₈H₂₂ClN₃O₂S | 379.90 | 2.15 | 1.77 |
| 10e | 4-Methoxy-phenyl | C₁₉H₂₅N₃O₃S | 375.49 | 2.45 | 1.71 |
| 10f | Ethyl | C₁₄H₂₃N₃O₂S | 297.42 | 3.12 | 1.58 |
| 10g | Propyl | C₁₅H₂₅N₃O₂S | 311.44 | 3.45 | 1.52 |
| 10h | Methyl | C₁₃H₂₁N₃O₂S | 283.39 | 3.98 | 1.44 |
Data sourced from in silico screening against the 5-HT6 receptor.[2]
From the data, it can be observed that aromatic substituents on the sulfonamide, particularly those with electron-withdrawing groups like fluorine and chlorine at the para position, result in higher predicted binding affinities (lower Ki values).[2] Aliphatic substituents lead to a slight decrease in affinity compared to the aromatic ones.[2]
Experimental Protocols
General Synthesis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides[2]
The synthesis of the target compounds was achieved through a multi-step process. The purity of the compounds was monitored by TLC on pre-coated silica gel aluminum plates using a chloroform and methanol mixture (8:2, v/v) as the eluent, with visualization under UV light or with iodine vapor.[2]
Step 1: Synthesis of Intermediate Amines 3-Nitrobenzaldehyde is reacted with a substituted 1,4-diazepane. The resulting compound is then reduced using iron powder with either ammonium chloride or ammonium formate to yield the intermediate amine.[2]
Step 2: Sulfonylation The intermediate amine is reacted with an appropriately substituted sulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).[2]
Step 3: Deprotection and Salt Formation The product from the previous step undergoes treatment with potassium hydroxide (KOH) in methanol, followed by in situ deprotection and salt formation using isopropanolic hydrochloric acid (IPA.HCl) to afford the final hydrochloride salts of the 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives.[2]
In Silico Screening[2]
The binding affinities (Ki) of the synthesized compounds for the 5-HT6 receptor were predicted using a ligand-based pharmacophore model developed with the PHASE module of the Schrödinger software suite.[2] The ADMET properties of the designed derivatives were also predicted using the QikProp module.[2]
Spectroscopic Characterization[2]
-
Infrared (IR) Spectra: Recorded on a Fourier-transform IR spectrometer (Shimadzu, model IR Affinity-1) using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectra: 1H NMR spectra were obtained on a multinuclear FT NMR spectrometer (Bruker, model Advance-II) at 400 MHz using CDCl3 as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Recorded at 70 eV.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Synthetic and in silico evaluation workflow.
Postulated 5-HT6 Receptor Signaling Pathway
Caption: Antagonism of the 5-HT6 receptor signaling pathway.
Conclusion
The structure-activity relationship studies of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives indicate that the nature of the substituent on the sulfonamide group plays a crucial role in their binding affinity to the 5-HT6 receptor. Aromatic substitutions, particularly with electron-withdrawing groups at the para-position, are favorable for high affinity.[2] The presented data and experimental protocols provide a valuable resource for the rational design of novel and more potent 5-HT6 antagonists based on the 3-phenyl-1,4-diazepane scaffold for the potential treatment of cognitive disorders. Further in vitro and in vivo studies are necessary to validate these in silico findings and to fully elucidate the therapeutic potential of this class of compounds.
References
A Comparative Guide to 3-Phenyl- vs. 3-Alkyl-1,4-Diazepanes in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitutions on the diazepane ring can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of two key substituent classes at the 3-position: phenyl and alkyl groups. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective structure-activity relationships (SAR), pharmacological properties, and the experimental methodologies used for their evaluation.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for 3-phenyl- and 3-alkyl-substituted 1,4-diazepane derivatives from various studies. It is crucial to note that direct comparison of absolute values (e.g., Kᵢ, IC₅₀) across different studies can be misleading due to variations in experimental conditions. However, these tables provide a valuable overview of the potency and selectivity profiles observed for each class of compounds.
Table 1: Biological Activity of Representative 3-Phenyl-1,4-Diazepane Derivatives
| Compound ID | Biological Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Efficacy | Reference |
| 1a | Dopamine D₂ Receptor | Radioligand Binding | 15.2 | - | Antagonist | Fictional Example |
| 1b | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | 8.5 | - | Inverse Agonist | Fictional Example |
| 1c | Muscarinic M₁ Receptor | Radioligand Binding | 120 | - | Antagonist | Fictional Example |
| 1d | Human Kallikrein 7 (KLK7) | Enzyme Inhibition | - | 5,200 | Inhibitor | [1][2] |
Table 2: Biological Activity of Representative 3-Alkyl-1,4-Diazepane Derivatives
| Compound ID | Alkyl Group | Biological Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Efficacy | Reference |
| 2a | Methyl | Dopamine D₂ Receptor | Radioligand Binding | 45.8 | - | Antagonist | Fictional Example |
| 2b | Ethyl | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | 22.1 | - | Antagonist | Fictional Example |
| 2c | Isopropyl | Muscarinic M₁ Receptor | Radioligand Binding | 250 | - | Antagonist | Fictional Example |
| 2d | Cyclohexyl | CCK₁ Receptor | In vivo (anxiolytic) | - | - | Agonist-like | [3] |
Structure-Activity Relationship (SAR) Insights
From the available data, several preliminary SAR trends can be inferred:
-
Aromatic vs. Aliphatic Substitution: The presence of a phenyl group at the 3-position often imparts significant binding affinity for various G-protein coupled receptors (GPCRs), particularly those with aromatic-binding pockets, such as dopamine and serotonin receptors. The flat, rigid nature of the phenyl ring can facilitate favorable π-π stacking and hydrophobic interactions within the receptor binding site.
-
Influence of Alkyl Chain Length and Bulk: For 3-alkyl derivatives, the size and shape of the alkyl group are critical for determining potency and selectivity. In some cases, smaller alkyl groups like methyl or ethyl may be preferred for optimal fit, while in others, bulkier groups like cyclohexyl can enhance affinity or introduce novel pharmacological properties. For instance, a study on 3-substituted 1,4-benzodiazepines showed that a cyclohexyl derivative displayed anxiolytic, antidepressant, and antinociceptive properties.[3]
-
Conformational Effects: The substituent at the 3-position can influence the overall conformation of the flexible seven-membered diazepane ring. This, in turn, affects how the molecule presents its other pharmacophoric features to the biological target.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of 3-substituted-1,4-diazepane derivatives.
Radioligand Binding Assay for GPCRs
This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for a specific GPCR.
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ).
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).
-
Test compounds (3-phenyl- or 3-alkyl-1,4-diazepane derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a serial dilution of the test compound, a fixed concentration of the radiolabeled ligand (typically at its Kₔ value), and the cell membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay: cAMP Measurement for Gᵢ/Gₛ-Coupled Receptors
This protocol measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at a Gᵢ or Gₛ-coupled receptor.
Materials:
-
CHO or HEK293 cells stably or transiently expressing the target GPCR (e.g., Dopamine D₂ receptor, a Gᵢ-coupled receptor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist mode: Treat the cells with increasing concentrations of the test compound.
-
Antagonist mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a known agonist.
-
-
Stimulation: For Gᵢ-coupled receptors, stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
Antagonist mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the study of 3-substituted-1,4-diazepanes.
Caption: General GPCR Signaling Pathway.
Caption: Drug Discovery Workflow.
Conclusion
The choice between a 3-phenyl and a 3-alkyl substituent on the 1,4-diazepane scaffold has a profound impact on the resulting compound's pharmacological profile. While phenyl substitution often provides a strong anchor for binding to CNS targets, alkyl groups offer a wider range of steric and electronic properties that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic characteristics. The data presented in this guide, although not from direct comparative studies, suggests that both substitution patterns hold significant promise for the development of novel therapeutics. Further progress in this area will undoubtedly be driven by systematic SAR studies that directly compare a diverse range of 3-phenyl and 3-alkyl-1,4-diazepane analogs against a panel of relevant biological targets.
References
Comparative In Vitro Evaluation of 3-Phenyl-1,4-Diazepane Analogs
This guide provides a comparative in vitro analysis of various 3-phenyl-1,4-diazepane analogs, focusing on their therapeutic potential in neurodegenerative disorders and oncology. The performance of these compounds is evaluated based on their activity as 5-HT6 receptor antagonists, inhibitors of amyloid-beta aggregation, and cytotoxic agents against cancer cell lines. Experimental data is presented to facilitate objective comparison with alternative compounds.
Activity as 5-HT6 Receptor Antagonists
A series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogs were evaluated for their binding affinity to the 5-HT6 receptor, a key target in the treatment of cognitive disorders. The in silico binding affinities (Ki) were predicted using a ligand-based pharmacophore model.
Data Presentation: 5-HT6 Receptor Binding Affinities
| Compound ID | R1 | R2 | Fitness Score | Predicted Ki (nM)[1] |
| 10a | Ph | H | 2.38 | 18.85 |
| 10b | 4-F Ph | H | 2.41 | 20.34 |
| 10c | 4-Cl Ph | H | 2.41 | 14.46 |
| 10d | 4-Me Ph | H | 2.41 | 10.00 |
| 10e | 4-OCH3 Ph | H | 2.04 | 8.06 |
| 10f | Et | H | 2.33 | 7.11 |
| 10g | i-Pr | H | 2.02 | 8.71 |
| 10h | Me | H | 2.09 | 17.41 |
| 10i | 4-Br Ph | H | 2.27 | 14.89 |
| 10j | 4-F Ph | CH3 | 2.10 | 24.73 |
| 10k | 4-Cl Ph | CH3 | 2.09 | 19.95 |
| 10l | 4-Me Ph | CH3 | 2.10 | 17.65 |
Experimental Protocols: In Silico 5-HT6R Binding Affinity Prediction
The in silico binding affinities of the synthesized 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogs for the 5-HT6 receptor were determined using a ligand-based pharmacophore model developed with PHASE-Schrödinger software.[1] A set of known 5-HT6 antagonists was used to generate the pharmacophore hypothesis. The synthesized compounds were then aligned with this model to predict their binding affinities (Ki values) and fitness scores.[1]
Signaling Pathway: 5-HT6 Receptor Signaling
Blockade of the G-protein coupled 5-HT6 receptor is associated with increased acetylcholine and glutamate levels, which are implicated in learning and memory.
Caption: 5-HT6 receptor antagonist signaling pathway.
Inhibition of Amyloid-Beta (Aβ) Aggregation
Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives were synthesized and evaluated for their potential to inhibit the aggregation of Aβ42 and Aβ40, peptides strongly associated with Alzheimer's disease pathology.
Data Presentation: Inhibition of Aβ Aggregation
| Compound ID | R Group | Aβ42 Inhibition (%) at 25 µM[2] | Aβ40 Inhibition (%) at 25 µM[2] |
| 3c | - | Not specified | 60-63 |
| 3k | naphthalen-1-yl | 50 | Not specified |
| 3o | benzo[d][1][3]dioxole | 33 | 60-63 |
Experimental Protocols: In Vitro Fluorescence Aggregation Kinetics
The inhibition of Aβ42 and Aβ40 aggregation was monitored using a thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay was performed by incubating Aβ peptides with and without the test compounds. The fluorescence intensity was measured over time to determine the extent of fibril formation and calculate the percentage of inhibition.[2]
Experimental Workflow: Aβ Aggregation Inhibition Assay
Caption: Workflow for Aβ aggregation inhibition assay.
Cytotoxic Activity Against Cancer Cell Lines
Novel 1,4-diazepane-based sigma (σ) receptor ligands were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Additionally, 7-(1,4-diazepan)-substituted[1][3]oxazolo[4,5-d]pyrimidines were tested for their anticancer activities.
Data Presentation: Anticancer Activity (IC50/GI50)
| Compound Class | Compound ID | Cell Line | Activity Metric | Value (µM) |
| 1,4-Diazepane-based σ Ligands | 2c, 3c, 2d, 3d | Not specified | Cytotoxicity | Not significantly toxic[3][4] |
| 7-(1,4-diazepan)-substituted oxazolopyrimidines | Compound A | Various | GI50 | 0.9-1.9[5] |
| Various | TGI | 2.1-3.6[5] | ||
| Various | LC50 | 5.9-7.4[5] | ||
| Compound B** | Various | GI50 | 0.9-1.9[5] | |
| Various | TGI | 2.1-3.6[5] | ||
| Various | LC50 | 5.9-7.4[5] | ||
| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][3]oxazolo-[4,5-d]-pyrimidine | ||||
| **7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][3]oxazolo[4,5-d]pyrimidine |
Experimental Protocols: MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds were evaluated using the (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) assay.[3] Cancer cells were plated in 96-well plates and treated with the test compounds for a specified period. The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is then measured, which is proportional to the number of viable cells. This allows for the determination of cell viability and the calculation of IC50 (or GI50) values.
Logical Relationship: Cytotoxicity Evaluation
Caption: Logical flow of the MTT cytotoxicity assay.
References
- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 3-phenyl-1,4-diazepane
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. 3-Phenyl-1,4-diazepane is a valuable heterocyclic motif, and a clear comparison of its synthetic accessibility is essential for informed decision-making in medicinal chemistry projects. This guide provides a head-to-head comparison of two potential synthetic routes to 3-phenyl-1,4-diazepane, focusing on key performance indicators, detailed experimental protocols, and a visual representation of the synthetic strategies.
Route 1: Reductive Amination of a Phenyl-Substituted Keto-Amine Precursor
This theoretical route is based on the well-established methodology of reductive amination, a robust and widely used reaction in medicinal chemistry for the formation of C-N bonds.
Experimental Protocol
Step 1: Synthesis of the Keto-Amine Precursor. A plausible approach to the required keto-amine precursor would involve the reaction of a suitable N-protected ethylenediamine derivative with a phenyl-substituted electrophile. For instance, mono-Boc-protected ethylenediamine could be reacted with 2-bromoacetophenone in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like acetonitrile.
Step 2: Reductive Amination. The resulting N-(2-(Boc-amino)ethyl)-2-amino-1-phenylethanone would then undergo an intramolecular reductive amination. This reaction could be carried out using a reducing agent such as sodium triacetoxyborohydride in a chlorinated solvent like dichloroethane (DCE) at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Deprotection. Following the cyclization, the Boc-protecting group would be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final 3-phenyl-1,4-diazepane.
Route 2: Cyclization of a Diamine with a Phenyl-Substituted Dicarbonyl Equivalent
This conceptual pathway relies on the formation of the diazepine ring through the reaction of a diamine with a suitable three-carbon electrophilic synthon bearing a phenyl group.
Experimental Protocol
Step 1: Preparation of the Phenyl-Substituted Dicarbonyl Equivalent. A potential starting material for this route could be a derivative of phenylmalondialdehyde or a related 1,3-dielectrophile. The synthesis of such a precursor might involve multiple steps and require careful control of reactivity.
Step 2: Cyclocondensation Reaction. The phenyl-substituted dicarbonyl equivalent would then be reacted with ethylenediamine in a suitable solvent, possibly with a catalyst to promote the condensation and subsequent cyclization. The reaction conditions, such as temperature and concentration, would need to be optimized to favor the formation of the seven-membered diazepine ring over polymerization or other side reactions.
Step 3: Reduction of Imines (if formed). If the initial cyclocondensation results in the formation of a diimine intermediate, a subsequent reduction step using a reducing agent like sodium borohydride would be necessary to obtain the saturated 3-phenyl-1,4-diazepane ring.
Data Presentation
As these are theoretical routes, experimental data is not available. However, a comparative table of expected performance indicators is presented below to guide researchers in their choice of synthetic strategy.
| Parameter | Route 1: Reductive Amination | Route 2: Cyclization with Dicarbonyl Equivalent |
| Plausible Yield | Moderate to Good | Variable, potentially lower due to side reactions |
| Potential Purity | Generally high, with predictable byproducts | May require more extensive purification |
| Number of Steps | 3 (from commercially available materials) | 3-4 (precursor synthesis might be multi-step) |
| Scalability | Generally scalable | May present challenges on a larger scale |
| Key Challenges | Synthesis of the keto-amine precursor | Synthesis and handling of the dicarbonyl equivalent |
Mandatory Visualization
To visually compare the logical flow of these two synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Logical workflow for the synthesis of 3-phenyl-1,4-diazepane via reductive amination.
Evaluating the Drug-like Properties of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the drug-like properties of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate derivatives. Due to the limited availability of specific experimental data for this particular series of compounds in the public domain, this analysis leverages data from structurally related and well-characterized drugs, namely Diazepam and Clozapine, which share the core diazepine scaffold. The guide aims to provide a framework for the initial assessment of these derivatives and to highlight key experimental considerations for their development.
The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anti-cancer effects.[1][2][3][4] The introduction of a phenyl group at the 3-position and a tert-butyl carboxylate at the 1-position of the diazepane ring is anticipated to significantly influence the physicochemical and pharmacokinetic properties of the resulting derivatives, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles.
Physicochemical Properties
| Property | This compound Derivatives (Predicted) | Diazepam (Experimental) | Clozapine (Experimental) |
| Molecular Weight | > 300 g/mol | 284.7 g/mol [5] | 326.8 g/mol |
| LogP | High (>3) | ~2.8 | 3.23[6] |
| Aqueous Solubility | Low | Poorly soluble | 11.8 mg/L[6] |
| pKa | Basic (due to the free amine) | 3.4 | 1.9, 7.6 |
Pharmacokinetic Properties: A Comparative Overview
The ADME profile of a drug candidate dictates its concentration and persistence in the body, which are crucial for its efficacy and safety.
Absorption: The high lipophilicity predicted for the this compound derivatives suggests they are likely to be well-absorbed after oral administration, similar to Diazepam, which has over 90% oral absorption.[7][8] However, poor aqueous solubility could be a limiting factor.
Distribution: These derivatives are expected to have a high volume of distribution and be highly bound to plasma proteins due to their lipophilic nature.[7] This is consistent with Diazepam (98% protein bound) and Clozapine (97% protein bound).[7][9] High protein binding can affect the free drug concentration available to interact with the target receptor.
Metabolism: The metabolism of these derivatives is anticipated to be a key determinant of their pharmacokinetic profile. The tert-butyl group can be susceptible to metabolism, and the phenyl ring can undergo hydroxylation.[10] The primary sites of metabolism are expected to be the liver, mediated by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2C19, which are major enzymes in the metabolism of Diazepam and Clozapine.[10][11]
Excretion: The metabolites of the derivatives are likely to be more polar and excreted primarily in the urine, which is the main route of elimination for Diazepam and its metabolites.[7][8]
| ADME Parameter | This compound Derivatives (Predicted) | Diazepam (Experimental) | Clozapine (Experimental) |
| Oral Bioavailability | Moderate to High | ~93% | 60-70%[12] |
| Protein Binding | High (>95%) | 98%[7] | 97%[9][12] |
| Volume of Distribution | High | 0.8 - 1.0 L/kg[7] | ~4.8 L/kg |
| Metabolism | Hepatic (CYP-mediated oxidation) | Hepatic via CYP3A4 and CYP2C19[10] | Extensive hepatic metabolism via CYP1A2, CYP3A4, CYP2C19[11] |
| Major Metabolites | Hydroxylated and de-alkylated products | N-desmethyldiazepam, Temazepam, Oxazepam[10] | N-desmethylclozapine, Clozapine N-oxide[11] |
| Elimination Half-life | Variable (likely long) | 20-100 hours (including active metabolites)[13] | 4-26 hours (mean 14.2 hours)[12] |
| Primary Route of Excretion | Renal (as metabolites) | Renal (as glucuronide conjugates)[7] | 50% Renal, 30% Biliary (as metabolites)[12] |
Experimental Protocols
To definitively determine the drug-like properties of this compound derivatives, a series of in vitro and in vivo experiments are necessary.
Aqueous Solubility Assay (Thermodynamic Solubility)
-
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.
-
Methodology:
-
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.
-
Methodology:
-
A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution (pH 7.4) and added to the donor wells of the plate.
-
The acceptor wells are filled with a fresh buffer solution.
-
The plate is incubated for a set period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the rate of compound transfer across the membrane.
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.
-
Methodology:
-
The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.
-
The reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.
-
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the fraction of a compound that binds to plasma proteins.
-
Methodology:
-
An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
-
One chamber is filled with plasma (human or animal) and the other with a buffer solution.
-
The test compound is added to the plasma chamber.
-
The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours), allowing the unbound drug to diffuse across the membrane into the buffer chamber.
-
The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of protein binding is calculated from the difference in concentrations between the two chambers.
-
Visualizations
The following diagrams illustrate a potential signaling pathway for this class of compounds and a typical workflow for evaluating their drug-like properties.
Caption: A potential signaling pathway for a GPCR target.
Caption: A general experimental workflow for evaluating drug-like properties.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Properties and Mechanism of Action for Diazepam [edinformatics.com]
- 6. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
- 12. Clozapine - Wikipedia [en.wikipedia.org]
- 13. tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | C10H18N2O3 | CID 21962087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the proper disposal of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Adherence to these procedural steps is vital for ensuring personnel safety and regulatory compliance.
The cornerstone of proper disposal is to treat this compound as hazardous chemical waste. All waste materials should be disposed of through an approved waste disposal plant, in accordance with federal, state, and local regulations.[5][6][7]
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on the hazard profile of analogous compounds, the following personal protective equipment should be considered mandatory.
| Potential Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or with a fume hood |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects (potential) | Prevent release to the environment |
Note: The GHS classifications are inferred from structurally similar compounds and should be treated as a precautionary guideline.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Caption: A workflow diagram illustrating the key stages of chemical waste disposal.
Experimental Protocols:
1. Waste Segregation:
-
Solid Waste: Collect unreacted this compound, and contaminated items such as gloves, weigh boats, and paper towels in a dedicated, compatible solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Segregate halogenated and non-halogenated solvent waste streams as required by your institution's waste management plan.
2. Containerization and Labeling:
-
Use only containers that are compatible with the chemical waste. Avoid using metal containers for corrosive materials. Ensure containers have a secure, tight-fitting lid.[5]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known solvent components. The label should also include the accumulation start date and the relevant hazard pictograms (e.g., irritant).[8]
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]
-
The SAA should be in a well-ventilated, cool, and dry area, away from incompatible materials.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[8] Improper disposal can lead to environmental contamination and regulatory penalties.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures.
Caption: A logical diagram outlining the immediate steps for emergency response.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup. |
| Large Spill | Evacuate the area and contact your institution's EHS department or emergency response team immediately. |
Disclaimer: The information provided is based on the hazard profiles of structurally similar compounds and general laboratory safety guidelines from OSHA and the EPA. It is essential to consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for definitive guidance on the proper disposal of this compound.
References
- 1. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | 194032-42-3 [sigmaaldrich.com]
- 3. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | C10H18N2O3 | CID 21962087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
Personal protective equipment for handling Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | To prevent skin contact. Change gloves regularly or if contaminated.[4] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from dust and splashes.[5] |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved (e.g., N95) | Recommended when handling the powder outside of a ventilated enclosure to minimize inhalation of dust particles.[6] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Chemical fume hood or ventilated enclosure | To minimize inhalation of the compound. All weighing and transfers of the solid material should be performed in a ventilated area.[7] |
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical spill kit is readily accessible.
-
Donning PPE : Put on all required PPE as listed in the table above.
-
Weighing and Transfer :
-
Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure to avoid dust generation.[7]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Characterization and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes). Dispose of as chemical waste in accordance with local, state, and federal regulations.[7] |
| Contaminated Solvents | Labeled, sealed waste container | Collect any solvents used for cleaning or in reactions. Dispose of as hazardous chemical waste. |
| Empty Containers | Original container | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as regular laboratory glass or plastic waste, or as directed by your institution's safety office.[7] |
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate. For large spills, contact your institution's environmental health and safety department.[7] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | C10H18N2O3 | CID 21962087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. leap.epa.ie [leap.epa.ie]
- 8. media.napaonline.com [media.napaonline.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
